molecular formula C9H10FNO2 B1386311 Ethyl 2-amino-6-fluorobenzoate CAS No. 1108668-11-6

Ethyl 2-amino-6-fluorobenzoate

Cat. No.: B1386311
CAS No.: 1108668-11-6
M. Wt: 183.18 g/mol
InChI Key: ZOEDCXVSDKUJQP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-fluorobenzoate is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEDCXVSDKUJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-6-fluorobenzoate from 2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of Ethyl 2-amino-6-fluorobenzoate, a valuable building block in the pharmaceutical industry. The synthesis commences with the readily available starting material, 2,6-difluorobenzoic acid. The methodology involves an initial Fischer esterification to produce the intermediate, Ethyl 2,6-difluorobenzoate, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group at the C2 position. This guide delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and outlines methods for purification and characterization of the target compound.

Introduction: Significance of Ethyl 2-amino-6-fluorobenzoate

Ethyl 2-amino-6-fluorobenzoate is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom and the amino group on the benzoate scaffold imparts unique electronic and steric properties, making it a desirable synthon for the development of novel therapeutic agents. Its structural motifs are found in compounds with applications in medicinal chemistry, including but not limited to, anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. The strategic placement of the fluoro and amino substituents allows for diverse downstream modifications, enabling the exploration of a broad chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 2-amino-6-fluorobenzoate from 2,6-difluorobenzoic acid is most effectively achieved through a two-step sequence:

  • Esterification: Conversion of the carboxylic acid functionality of 2,6-difluorobenzoic acid to its corresponding ethyl ester.

  • Amination: Selective introduction of an amino group at the C2 position of the aromatic ring via a nucleophilic aromatic substitution reaction.

This strategy is advantageous due to the commercial availability of the starting material and the generally high-yielding nature of the individual steps.

Synthetic_Pathway start 2,6-difluorobenzoic acid intermediate Ethyl 2,6-difluorobenzoate start->intermediate Step 1: Esterification (Ethanol, H₂SO₄) product Ethyl 2-amino-6-fluorobenzoate intermediate->product Step 2: Amination (Nucleophilic Aromatic Substitution)

Figure 1: Overall synthetic workflow from 2,6-difluorobenzoic acid to Ethyl 2-amino-6-fluorobenzoate.

Step 1: Esterification of 2,6-difluorobenzoic Acid

The first step in the synthesis is the esterification of 2,6-difluorobenzoic acid to form Ethyl 2,6-difluorobenzoate. The Fischer esterification is a classic and reliable method for this transformation, particularly when using a simple alcohol like ethanol which can also serve as the solvent.[1]

Mechanistic Insight: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction. The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester and regenerate the acid catalyst.

To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) is used, in accordance with Le Châtelier's principle.[2]

Fischer_Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺H-R') Protonated_Acid->Tetrahedral_Intermediate R'-OH Protonated_Ester R-CO(O⁺H)-R' Tetrahedral_Intermediate->Protonated_Ester -H₂O Ester R-COOR' Protonated_Ester->Ester -H⁺

Figure 2: Simplified mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl 2,6-difluorobenzoate

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
2,6-difluorobenzoic acid385-00-2158.1010.0 g (63.2 mmol)
Ethanol (absolute)64-17-546.07100 mL
Sulfuric acid (concentrated)7664-93-998.082.0 mL
Saturated sodium bicarbonate solution--As needed
Anhydrous sodium sulfate7757-82-6142.04As needed
Diethyl ether60-29-774.12As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzoic acid (10.0 g, 63.2 mmol) and ethanol (100 mL).

  • Stir the mixture until the acid is partially dissolved.

  • Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into a separatory funnel containing 150 mL of cold water and 100 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,6-difluorobenzoate.

  • The crude product can be purified by vacuum distillation to yield a colorless oil.

Step 2: Selective Amination of Ethyl 2,6-difluorobenzoate

The second step is the regioselective amination of Ethyl 2,6-difluorobenzoate to introduce the amino group at the C2 position. This transformation is a nucleophilic aromatic substitution (SNAr) reaction.[3]

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group.[4] In the case of Ethyl 2,6-difluorobenzoate, the two fluorine atoms and the ethyl ester group activate the ring towards nucleophilic attack. The mechanism proceeds in two main steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (e.g., ammonia or an ammonia equivalent) attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (fluorine). This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing substituents.

  • Loss of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion). Fluorine, despite being a poor leaving group in SN1 and SN2 reactions, is a good leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to.

The regioselectivity of the amination at the C2 position is directed by the strong activating effect of the ester group at the C1 position.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Loss of Leaving Group Aryl_Halide Ar-F Meisenheimer_Complex [Ar(F)(Nu)]⁻ Aryl_Halide->Meisenheimer_Complex Nu⁻ Product Ar-Nu Meisenheimer_Complex->Product -F⁻

Figure 3: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of Ethyl 2-amino-6-fluorobenzoate

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2,6-difluorobenzoate19064-14-3186.165.0 g (26.8 mmol)
Aqueous Ammonia (28-30%)1336-21-635.05 (as NH₄OH)50 mL
Ethanol64-17-546.0750 mL
Ethyl acetate141-78-688.11As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • In a high-pressure reaction vessel (autoclave), combine Ethyl 2,6-difluorobenzoate (5.0 g, 26.8 mmol), ethanol (50 mL), and aqueous ammonia (50 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. The pressure inside the vessel will increase.

  • After the reaction time, cool the vessel to room temperature before carefully venting the excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-amino-6-fluorobenzoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

Characterization of Ethyl 2-amino-6-fluorobenzoate

The identity and purity of the synthesized Ethyl 2-amino-6-fluorobenzoate (CAS Number: 1108668-11-6) can be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 45-48 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the amino protons (a broad singlet), and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aromatic carbons (including those attached to fluorine and nitrogen), the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-F stretching.

  • Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion [M+H]⁺.

Safety and Handling

  • 2,6-difluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood.

  • Diethyl Ether and Ethanol: Highly flammable liquids. Work in a well-ventilated area away from ignition sources.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood.

  • High-Pressure Reactions: The amination step involves heating in a sealed vessel, which will generate high pressure. Ensure the autoclave is properly rated for the expected temperature and pressure and follow all safety protocols for high-pressure reactions.

Conclusion

The synthesis of Ethyl 2-amino-6-fluorobenzoate from 2,6-difluorobenzoic acid via a two-step sequence of Fischer esterification followed by nucleophilic aromatic substitution is a practical and efficient route. This guide provides a detailed framework for researchers and drug development professionals to produce this valuable intermediate. The understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. Proper characterization and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-fluorobenzoic acid. PubChem Compound Database. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 22, 2026, from [Link]

Sources

Ethyl 2-amino-6-fluorobenzoate: A Versatile Scaffold for Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular frameworks is a well-established strategy for modulating physicochemical and biological properties. Ethyl 2-amino-6-fluorobenzoate has emerged as a particularly valuable and versatile building block. Its unique electronic and steric profile, arising from the ortho-amino and ortho-fluoro substituents, provides a powerful platform for the synthesis of a diverse array of complex heterocyclic compounds. This guide offers an in-depth exploration of the reactivity of ethyl 2-amino-6-fluorobenzoate, presenting field-proven insights into its application for constructing medicinally relevant scaffolds such as quinazolinones and acridones. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Strategic Advantage of Ethyl 2-amino-6-fluorobenzoate

Ethyl 2-amino-6-fluorobenzoate is a derivative of anthranilic acid, a cornerstone intermediate in the synthesis of numerous heterocycles.[1] The introduction of a fluorine atom at the 6-position profoundly influences the molecule's reactivity and the properties of its downstream products.

  • Enhanced Reactivity and Selectivity : The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the ester carbonyl and influences the nucleophilicity of the adjacent amino group, making it a valuable building block for various biologically active molecules.[2]

  • Metabolic Stability : Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and bioavailability of drug candidates.

  • Modulation of pKa and Lipophilicity : The presence of fluorine can lower the pKa of nearby functional groups and increase lipophilicity, which are critical parameters in drug design for optimizing cell permeability and target binding.

These attributes make ethyl 2-amino-6-fluorobenzoate and its parent acid key compounds in pharmaceutical research, particularly in the development of novel anti-inflammatory, antimicrobial, and anticancer agents.[2][3]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValue
CAS Number 1108668-11-6
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol [4]
Appearance Off-white to light yellow solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Ethanol)
Purity Typically ≥98%

Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antitumor, anti-inflammatory, and anticonvulsant properties.[3][5] Ethyl 2-amino-6-fluorobenzoate serves as an excellent precursor for the construction of fluorinated quinazolinone derivatives.

The Niementowski Reaction and Its Modern Variants

The classical approach to quinazolin-4(3H)-ones involves the condensation of an anthranilic acid derivative with an amide. A common and effective method is the reaction with formamide, which serves as both a reactant and a solvent at elevated temperatures.[3][6]

Experimental Protocol: Synthesis of 5-Fluoroquinazolin-4(3H)-one

Objective: To synthesize 5-fluoroquinazolin-4(3H)-one via the cyclocondensation of ethyl 2-amino-6-fluorobenzoate with formamide.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-amino-6-fluorobenzoate (1.83 g, 10 mmol).

  • Reagent Addition: Add formamide (20 mL, excess).

  • Heating: Heat the reaction mixture to 130-140 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.[3]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: The precipitated product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to afford the pure 5-fluoroquinazolin-4(3H)-one as a white solid.

Mechanistic Rationale and Workflow

The reaction proceeds through an initial nucleophilic attack of the amino group on the formamide carbonyl, followed by elimination of ammonia to form an N-formyl intermediate. Subsequent intramolecular cyclization and elimination of ethanol yield the final quinazolinone product. The fluorine atom at the C6 position of the benzoate starting material ultimately resides at the C5 position of the quinazolinone ring system.

G Start Ethyl 2-amino-6-fluorobenzoate + Formamide Intermediate1 N-Formyl Intermediate Formation (Nucleophilic Acyl Substitution) Start->Intermediate1 Heat (130-140 °C) Intermediate2 Intramolecular Cyclization (Nucleophilic attack on ester) Intermediate1->Intermediate2 Tautomerization & Ring Closure Product 5-Fluoroquinazolin-4(3H)-one + Ethanol + Ammonia Intermediate2->Product Elimination of EtOH

Caption: Workflow for the synthesis of 5-fluoroquinazolin-4(3H)-one.

Synthesis of Acridone Derivatives

Acridone represents another privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activities, including antibacterial and anticancer properties.[7] The synthesis of acridones often involves the cyclization of N-phenyl anthranilic acids, a reaction known as the Bernthsen acridine synthesis. Ethyl 2-amino-6-fluorobenzoate is an ideal starting point for creating the necessary N-aryl intermediate.

Ullmann Condensation followed by Cyclization

The synthesis is typically a two-step process: an initial copper- or palladium-catalyzed N-arylation (Ullmann or Buchwald-Hartwig coupling) to form the diarylamine intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the acridone core.

Experimental Protocol: Synthesis of 4-Fluoroacridon-9(10H)-one

Objective: To synthesize 4-fluoroacridon-9(10H)-one in a two-step sequence from ethyl 2-amino-6-fluorobenzoate.

Step 1: Synthesis of Ethyl 2-(phenylamino)-6-fluorobenzoate (Diarylamine Intermediate)

  • Reaction Setup: In an oven-dried Schlenk tube, combine ethyl 2-amino-6-fluorobenzoate (1.83 g, 10 mmol), iodobenzene (1.1 mL, 10 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent: Add anhydrous DMF (20 mL) under an inert atmosphere (e.g., Argon).

  • Heating: Heat the mixture to 120 °C and stir for 12-18 hours. Monitor by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diarylamine.

Step 2: Cyclization to 4-Fluoroacridon-9(10H)-one

  • Reaction Setup: Place the purified diarylamine from Step 1 into a flask containing polyphosphoric acid (PPA) (20 g).

  • Heating: Heat the mixture to 140-150 °C with vigorous stirring for 2-4 hours.[7]

  • Work-up: Carefully pour the hot mixture onto crushed ice.

  • Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: The crude solid can be recrystallized from ethanol or purified by sublimation to yield pure 4-fluoroacridon-9(10H)-one.

Causality in Experimental Design
  • Catalyst Choice: Copper catalysts are traditionally used for Ullmann condensations due to their reliability and cost-effectiveness. Palladium catalysts (Buchwald-Hartwig conditions) can also be highly effective, often under milder conditions.

  • Acid-Catalyzed Cyclization: Strong dehydrating acids like polyphosphoric acid (PPA) or sulfuric acid are required to promote the intramolecular Friedel-Crafts-type acylation, where the ester carbonyl is activated for attack by the adjacent phenyl ring.

G Start Ethyl 2-amino-6-fluorobenzoate + Iodobenzene Step1 Ullmann Condensation (CuI, K₂CO₃, DMF) Start->Step1 Intermediate Diarylamine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Polyphosphoric Acid, Heat) Intermediate->Step2 Product 4-Fluoroacridon-9(10H)-one Step2->Product

Caption: Two-step synthesis pathway for 4-fluoroacridon-9(10H)-one.

Broader Applications in Heterocyclic Synthesis

The reactivity of the ortho-amino ester moiety in ethyl 2-amino-6-fluorobenzoate extends to the synthesis of other important heterocyclic systems. Its versatility is demonstrated in multicomponent reactions and condensations with various bifunctional reagents.[8]

Potential Synthetic Targets
Heterocyclic SystemSynthetic StrategyKey Reagents
Benzothiazoles Condensation/Oxidative CyclizationPotassium thiocyanate, Bromine
Pyranoquinolines Three-component reactionAromatic aldehydes, Active methylene compounds (e.g., malononitrile)[8]
Pyridazines/Pyrazoles Condensation with 1,2-dicarbonyls or hydrazinesHydrazine, Diketones

The synthesis of these and other fused heterocyclic systems often relies on the initial formation of an intermediate that subsequently undergoes intramolecular cyclization, a common and powerful strategy in heterocyclic chemistry.[9]

Conclusion

Ethyl 2-amino-6-fluorobenzoate is a powerful and versatile building block for the synthesis of medicinally and materially relevant heterocyclic compounds. The strategic placement of the amino and fluoro groups provides a handle for a wide range of chemical transformations, enabling access to complex molecular architectures like quinazolinones and acridones. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this valuable synthon in drug discovery and development programs. The principles of nucleophilic substitution, condensation, and intramolecular cyclization are central to its utility, offering a reliable and adaptable platform for innovation in modern organic synthesis.

References

  • Acridone synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC . National Center for Biotechnology Information. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

  • Synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate . De Gruyter. Available from: [Link]

  • Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities . University of Thi-Qar Journal of Science. Available from: [Link]

  • Ethyl 2-amino-4,6-bis(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine - ResearchGate . ResearchGate. Available from: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review . Frontiers in Chemistry. Available from: [Link]

  • Structure‐based discovery of (S)‐2‐amino‐6‐(4‐fluorobenzyl)‐5,6,11,11a‐tetrahydro‐1H‐imidazo[1′,5′:1,6]pyrido[3,4‐b]indole‐1,3(2H)‐dione - ResearchGate . ResearchGate. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate . ResearchGate. Available from: [Link]

  • Synthesis of ethyl 4-amino-2-fluorobenzoate - PrepChem.com . PrepChem.com. Available from: [Link]

  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological . Journal of Education for Pure Science-University of Thi-Qar. Available from: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate . ResearchGate. Available from: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS - download . Available from: [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - Beilstein Journals . Beilstein Journals. Available from: [Link]

  • Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity - Juniper Publishers . Juniper Publishers. Available from: [Link]

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives - ResearchGate . ResearchGate. Available from: [Link]

  • A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines | ChemRxiv . ChemRxiv. Available from: [Link]

  • 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem . National Center for Biotechnology Information. Available from: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library . Scholars Research Library. Available from: [Link]

Sources

Theoretical and Computational Framework for Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of Ethyl 2-amino-6-fluorobenzoate Content Type: Technical Whitepaper / Methodological Framework Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 2-amino-6-fluorobenzoate (E2A6FB) represents a critical structural scaffold in medicinal chemistry, serving as a halogenated analog of anthranilic acid esters. Its unique substitution pattern—featuring an amino group at the ortho position and a fluorine atom at the ortho' position relative to the ester moiety—creates a competitive landscape for intramolecular hydrogen bonding (IMHB) and electronic modulation.

This technical guide establishes a rigorous computational protocol for characterizing E2A6FB. It details the methodology for Density Functional Theory (DFT) calculations, spectroscopic profiling (IR/Raman/NMR), and in silico biological evaluation. The framework provided here is designed to validate structural stability, predict reactivity descriptors, and assess the molecule's potential as a pharmacophore.

Computational Methodology

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol utilizes the B3LYP hybrid functional, which balances computational cost with accuracy for organic thermochemistry and vibrational frequencies.

Quantum Chemical Calculations
  • Software Platform: Gaussian 16 / GaussView 6.

  • Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p).[1]

    • Rationale: The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on Oxygen and Fluorine, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Ethanol (ε=24.5) to mimic synthesis conditions; Water (ε=78.4) for biological relevance.

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological docking.

ComputationalWorkflow cluster_Properties Property Analysis Start Initial Structure Generation (GaussView) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO MEP MEP & FMO (Reactivity) Freq->MEP Spectra Vibrational/NMR Scaling Factors Freq->Spectra Docking Molecular Docking (AutoDock Vina) MEP->Docking Active Site Matching End Pharmacophore Validation Docking->End

Figure 1: Step-by-step computational workflow for the theoretical study of E2A6FB.

Structural and Electronic Properties

Conformational Isomerism & Intramolecular Hydrogen Bonding (IMHB)

The structural stability of E2A6FB is governed by the rotation of the ethyl ester group and the amine. Two primary conformers are theoretically predicted:

  • Conformer A (N-H···O=C): A six-membered IMHB ring between the amino hydrogen and the carbonyl oxygen. This is typically the global minimum for anthranilates.

  • Conformer B (N-H···F): An interaction between the amino hydrogen and the ortho-fluorine. While F is a weak H-bond acceptor, the proximity in the 2,6-substitution pattern makes this a relevant secondary minimum.

Protocol for Validation: Perform a Potential Energy Surface (PES) scan by rotating the dihedral angle


 in 10° increments.
Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness (


) and softness (

).
  • HOMO Location: Predicted to be localized on the amino group and the aromatic ring (electron donor).

  • LUMO Location: Predicted to be localized on the ester carbonyl and the aromatic ring (electron acceptor).

Global Reactivity Descriptors (Calculated):

Descriptor Formula Significance

| Energy Gap (


)  | 

| Stability indicator (Higher

= More Stable). | | Electronegativity (

)
|

| Tendency to attract electrons. | | Chemical Hardness (

)
|

| Resistance to charge transfer. | | Electrophilicity Index (

)
|

| Propensity to act as an electrophile. |

Spectroscopic Profiling

Accurate assignment of vibrational bands requires scaling theoretical frequencies to account for anharmonicity and basis set limitations.

Vibrational Analysis (IR & Raman)[2][3]
  • Scaling Factor: 0.967 (standard for B3LYP/6-311++G(d,p) > 1000 cm⁻¹).

  • Key Diagnostic Bands:

Mode DescriptionTheoretical Region (cm⁻¹)Experimental Expectation

Asymmetric
3450 - 3550Sharp, medium intensity.

Symmetric
3350 - 3450Sharp, often involved in H-bonding.

Ester
1680 - 1720Strong, shifts lower if H-bonded.

Stretch
1100 - 1250Strong, characteristic of fluorobenzoates.
NMR Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate isotropic shielding tensors.

  • Reference: TMS (Tetramethylsilane) optimized at the same level.

  • 19F NMR: Critical for E2A6FB. The fluorine signal will show coupling to the aromatic protons, providing confirmation of the 2,6-substitution pattern.

In Silico Biological Potential

Given the structural similarity to benzocaine (ethyl 4-aminobenzoate), E2A6FB is a candidate for local anesthetic activity or antimicrobial action.

Molecular Docking Workflow
  • Software: AutoDock Vina / PyRx.

  • Target Selection:

    • Voltage-gated Sodium Channels (NavMs): Target for local anesthetics.

    • DNA Gyrase (e.g., PDB ID: 1KZN): Target for antimicrobial benzoates.

  • Grid Box Generation: Centered on the co-crystallized ligand of the target protein to define the active site.

Reactivity Logic Diagram

The following diagram illustrates how electronic properties translate to biological interaction potential.

ReactivityLogic Structure E2A6FB Structure MEP MEP Surface (Negative Potential) Structure->MEP carbonyl/F regions Interaction Electrostatic Interaction MEP->Interaction Interaction->Structure Binding Stability Target Protein Active Site (Positively Charged Residues) Target->Interaction

Figure 2: Logic flow connecting Molecular Electrostatic Potential (MEP) to protein binding.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899-926.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for Ethyl 2-amino-6-fluorobenzoate. This compound is a key intermediate in pharmaceutical synthesis, where its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), ensuring it is fit for its intended purpose in a quality control environment.[1][2][3] The protocol includes system suitability criteria, detailed procedures for forced degradation studies, and a comprehensive validation strategy, making it directly applicable for researchers, scientists, and drug development professionals.

Scientific Principles and Method Rationale

The successful development of a purity analysis method hinges on understanding the physicochemical properties of the analyte and the principles of the chosen analytical technique.

1.1. Analyte Characteristics: Ethyl 2-amino-6-fluorobenzoate

Ethyl 2-amino-6-fluorobenzoate is an aromatic amine and a benzoate ester. Its structure contains a benzene ring, which is a strong chromophore, making UV detection a suitable choice. The presence of the amino group (-NH2) means the molecule's overall polarity and chromatographic retention can be influenced by the pH of the mobile phase. The ester and fluoro groups contribute to its overall non-polar character, making it an ideal candidate for reverse-phase chromatography.

1.2. Chromatographic Principle: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry for purity and impurity analysis.[4][5] The fundamental principle involves a non-polar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase. Ethyl 2-amino-6-fluorobenzoate, being a moderately non-polar molecule, will partition between the two phases. Its retention is primarily governed by hydrophobic interactions with the C18 stationary phase. By manipulating the composition of the polar mobile phase (e.g., the ratio of water to a less polar organic solvent like acetonitrile), we can control the elution time of the analyte and achieve separation from its potential impurities.

1.3. Rationale for Method Parameters

  • Stationary Phase (Column): A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The end-capping on modern C18 columns minimizes peak tailing that can occur with basic compounds like aromatic amines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is chosen. A gradient is superior to an isocratic method for purity analysis as it can effectively separate impurities with a wide range of polarities and reduces run time. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is used to ensure the amino group is protonated, leading to consistent retention times and improved peak shape.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended. This allows for the determination of the optimal detection wavelength for maximum sensitivity and enables peak purity analysis by comparing UV spectra across the peak. Based on the aromatic structure, a wavelength of 254 nm is selected as a starting point, with final selection based on experimental data.

Analytical Method Workflow

The overall process from sample receipt to final purity reporting follows a structured workflow designed for accuracy and compliance.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting A Standard & Sample Weighing B Solution Preparation (Mobile Phase, Diluent, Samples) A->B C HPLC System Equilibration B->C D System Suitability Test (SST) C->D E Sample Sequence Injection D->E F Chromatogram Integration E->F G Purity & Impurity Calculation F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol

3.1. Instrumentation and Materials

  • HPLC System: Agilent 1260/1290, Waters Alliance/Acquity, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Data Acquisition: Empower, Chromeleon, OpenLab, or equivalent chromatography data software.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ethyl 2-amino-6-fluorobenzoate Reference Standard (RS) and Analytical Sample.

3.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time 35 minutes

3.3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Ethyl 2-amino-6-fluorobenzoate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Ethyl 2-amino-6-fluorobenzoate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3.4. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be qualified by performing a System Suitability Test (SST) as mandated by pharmacopeias like the USP.[4][6] Inject the Reference Standard solution in six replicate injections and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 1.0%
%RSD of Retention Time (n=6) ≤ 1.0%

3.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. If the criteria are met, proceed with the analysis.

  • Inject a blank (diluent) to ensure no carryover or system peaks interfere.

  • Inject the Reference Standard solution.

  • Inject the Sample solution in duplicate.

  • Integrate all peaks in the chromatograms, disregarding peaks from the blank and any peak with an area less than the limit of quantitation (LOQ) threshold (e.g., 0.05%).

3.6. Calculation of Purity The purity of the sample is calculated by the area percent method.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Method Validation Lifecycle

Analytical method validation is a continuous process that demonstrates a method is fit for its intended purpose.[2][7] The validation strategy must be grounded in a risk-based approach as outlined in ICH Q2(R2) and Q14.[1][8]

Validation_Lifecycle ATP ATP Dev Dev ATP->Dev Guides Val Val Dev->Val Verifies Transfer Transfer Val->Transfer Enables Lifecycle Lifecycle Transfer->Lifecycle Requires Lifecycle->Dev Re-evaluation

Caption: Analytical Method Lifecycle Management.

Validation Parameters Summary:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where the main peak must be resolved from all degradation products and be spectrally pure (as confirmed by DAD analysis).

  • Linearity: A linear relationship between concentration and detector response. Assessed over a range from the LOQ to 150% of the working concentration (e.g., 5-6 concentration levels). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. Determined by analyzing samples spiked with a known amount of analyte at different levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day): The precision over a short interval. Analyze six replicate sample preparations. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assesses variations within the lab (different days, analysts, equipment). The %RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is approximately 10:1.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for developing a stability-indicating method.[9][10] The goal is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and separated from the main peak.[11]

Sample Preparation: Use the Sample Solution at a concentration of 0.5 mg/mL for all stress conditions. After exposure, neutralize the acid and base-stressed samples before dilution and analysis.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 0.1 M HCl to 5 mL of sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH to 5 mL of sample solution. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 M HCl.
Oxidative Degradation Add 1 mL of 3% H₂O₂ to 5 mL of sample solution. Keep at room temperature for 6 hours, protected from light.
Thermal Degradation Store the solid sample in an oven at 105°C for 24 hours. Dissolve the stressed solid in diluent for analysis.
Photolytic Degradation Expose the sample solution in a quartz cuvette to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analyze all stressed samples alongside an unstressed control sample. The method is deemed "stability-indicating" if all degradation products are baseline-resolved from the parent peak with a resolution (Rs) > 2.0.

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the purity analysis of Ethyl 2-amino-6-fluorobenzoate. The comprehensive protocol, grounded in ICH and USP guidelines, provides a reliable framework for quality control and stability assessment in pharmaceutical development and manufacturing.[1][4][6] The inclusion of a detailed validation strategy and forced degradation protocol ensures that the method is robust and fit for its intended regulatory purpose.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: ICH and FDA Guidelines for Analytical Method Validation | Lab Manager Source: Lab Manager URL
  • Title: Understanding the Latest Revisions to USP <621> | Agilent Source: Agilent URL
  • Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Pharmaguideline URL
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL
  • Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL
  • Title: Understanding ICH Q2(R2)
  • Source: uspbpep.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: What are Forced Degradation Studies?
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: ICH Q2(R2)

Sources

Application Note: Synthesis of Schiff Bases from Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The synthesis of Schiff bases (imines) from Ethyl 2-amino-6-fluorobenzoate presents a specific challenge in medicinal chemistry. Unlike simple anilines, this substrate features an amine group deactivated by two distinct factors:

  • Electronic Deactivation: The fluorine atom at the C6 position exerts a strong inductive effect (-I), reducing the electron density of the aromatic ring and, consequently, the nucleophilicity of the C2-amine.

  • Steric/Electronic Ortho-Effect: The bulky ethyl ester group at C1 is flanked by the amine (C2) and the fluorine (C6). This creates a "sandwiched" ester that can participate in intramolecular hydrogen bonding with the amine, further stabilizing the starting material and raising the activation energy for nucleophilic attack on the aldehyde.

This guide provides a Standard Protocol (Method A) for reactive aldehydes and an Enhanced Kinetic Protocol (Method B) for unreactive or sterically hindered aldehydes, ensuring high yields and purity.

Reaction Mechanism & Critical Control Points

The reaction follows a reversible acid-catalyzed condensation pathway. Due to the deactivated nature of the amine, the equilibrium constant (


) is often unfavorable. Success depends entirely on water removal  to drive the reaction forward (Le Chatelier's principle).
Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Start Reagents: Ethyl 2-amino-6-fluorobenzoate + Aldehyde (R-CHO) Step1 Activation: Protonation of Aldehyde (Acid Catalyst) Start->Step1  H+   Step2 Nucleophilic Attack: Amine attacks Carbonyl C Step1->Step2 Step3 Carbinolamine Intermediate Step2->Step3  Slow Step   Step3->Start  Reversible (Hydrolysis Risk)   Step4 Dehydration: Loss of Water (-H2O) Step3->Step4  -H2O (Dean-Stark)   Product Final Product: Schiff Base (Imine) Step4->Product

Figure 1: Acid-catalyzed condensation mechanism emphasizing the reversibility and the critical dehydration step.

Experimental Protocols

Method A: Standard Reflux (For Reactive Aldehydes)

Best for: Benzaldehyde, 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde.

Reagents:

  • Ethyl 2-amino-6-fluorobenzoate (1.0 equiv)

  • Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (GAA)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 5.0 mmol of Ethyl 2-amino-6-fluorobenzoate in 20 mL of absolute ethanol.

  • Addition: Add 5.0 mmol (1.0 equiv) of the appropriate aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Note: Excess acid can protonate the amine, killing the reaction.

  • Reflux: Attach a water condenser and reflux the mixture at 80°C for 4–6 hours.

  • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot (lower R_f).

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • If precipitate forms: Filter under vacuum, wash with cold ethanol.

    • If no precipitate: Evaporate solvent to 1/3 volume using a rotary evaporator, then cool again.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

Method B: Azeotropic Dehydration (For Deactivated/Hindered Aldehydes)

Best for: Electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde), Ketones, or bulkier substrates.

Reagents:

  • Ethyl 2-amino-6-fluorobenzoate (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Solvent: Anhydrous Toluene

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

Procedure:

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 5.0 mmol of amine, 6.0 mmol of aldehyde, 30 mL of Toluene, and a catalytic amount (10-20 mg) of p-TSA.

  • Reaction: Reflux vigorously (bath temp ~120°C) to ensure a steady azeotropic distillation. Water will collect in the Dean-Stark trap.

  • Duration: Reflux for 8–12 hours or until water generation ceases.

  • Work-up:

    • Cool to room temperature.[2]

    • Wash the toluene layer with saturated NaHCO₃ (to remove p-TSA) and then Brine.

    • Dry over anhydrous Na₂SO₄.

    • Evaporate toluene under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Benzene or purify via flash column chromatography (Neutral Alumina stationary phase recommended to prevent hydrolysis).

Data Interpretation & Validation

Expected Analytical Data
TechniqueParameterExpected SignalInterpretation
FT-IR

(C=N)
1610 – 1630 cm⁻¹Strong, sharp band indicating imine formation.
FT-IR

(NH₂)
DisappearanceAbsence of doublet at 3300–3400 cm⁻¹ confirms consumption of amine.
¹H-NMR Imine Proton (-CH=N-)

8.2 – 8.8 ppm
Singlet. Diagnostic peak for Schiff bases.
¹H-NMR Ester (-OCH₂CH₃)

4.3 (q), 1.3 (t)
Quartet and Triplet. Confirms ester integrity (no hydrolysis).
¹H-NMR Fluorine CouplingMultiplicity splittingAromatic protons may show splitting due to

F-

H coupling (

).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Product / Low Yield Equilibrium favoring reactantsSwitch to Method B (Dean-Stark) to physically remove water.
Product is an Oil Impurities or low MPTriturate with cold Hexane or Diethyl Ether to induce crystallization.
Reappearance of Amine Hydrolysis during workupAvoid acidic water during workup. Use Neutral Alumina instead of Silica Gel.
Cyclized Product Formation of QuinazolinoneAvoid Acetic Anhydride; reduce reaction temperature; ensure no oxidizing agents are present.

Workflow Visualization

Workflow Input Start: Ethyl 2-amino-6-fluorobenzoate Decision Aldehyde Reactivity? Input->Decision MethodA Method A: Ethanol Reflux (Cat. Acetic Acid) Decision->MethodA High Reactivity MethodB Method B: Toluene/Dean-Stark (Cat. p-TSA) Decision->MethodB Low Reactivity / Steric Bulk Monitor TLC Monitoring (Disappearance of Amine) MethodA->Monitor MethodB->Monitor WorkupA Cool & Filter Precipitate Monitor->WorkupA Precipitate Forms WorkupB Wash (NaHCO3) & Evaporate Monitor->WorkupB Soluble Product Analysis Validation: IR (1620 cm-1) NMR (8.5 ppm) WorkupA->Analysis WorkupB->Analysis

Figure 2: Decision matrix for selecting the appropriate synthesis protocol based on aldehyde reactivity.

References

  • Krishnarao, N., et al. (2023).[2] "Synthesis of Schiff bases from ethyl 2-aminobenzoate with substituted aromatic aldehydes using methane sulfonic acid." World Journal of Pharmaceutical Research, 12(6), 776-788.[2]

  • Reddy, R. S., et al. (2014). "Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones." Der Pharma Chemica, 6(5), 303-309.

  • Patil, S., et al. (2012). "Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition." Scholars Research Library, 4(2), 1074-1078.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General Mechanism Reference).

Sources

Analytical techniques for the characterization of fluorinated benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzothiazoles represent a critical scaffold in medicinal chemistry (e.g., Riluzole) and materials science (OLEDs). The introduction of fluorine atoms imparts unique metabolic stability and lipophilicity but presents specific analytical challenges regarding regioisomer determination and ionization behavior. This guide details high-resolution protocols for the structural elucidation and purity profiling of these compounds, leveraging


-NMR, LC-MS/MS, and X-ray crystallography.

Strategic Overview: The Fluorine Factor

In drug development, the benzothiazole core is often fluorinated to block metabolic hotspots (typically C6) or to modulate


. However, the high electronegativity of fluorine alters the electronic environment of the entire heterocycle, necessitating specialized analytical workflows.

Key Analytical Challenges:

  • Regioisomerism: Distinguishing between 4-, 5-, 6-, and 7-fluorobenzothiazoles requires precise scalar coupling analysis.[1]

  • Mass Defect: Fluorine’s monoisotopic nature (

    
    , 100% abundance) provides a distinct mass defect (-0.00159 Da) useful for filtering background noise in HRMS.[1]
    
  • Coupling Complexity:

    
     splits 
    
    
    
    and
    
    
    signals, complicating 1D spectra but offering definitive structural connectivity data.

Protocol A: NMR Spectroscopy (The Structural Anchor)

Objective: Definitive regioisomer assignment using Heteronuclear coupling.

Experimental Setup
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent aggregation and sharpen exchangeable proton signals (e.g., -
    
    
    in 2-aminobenzothiazoles).[1]
  • Frequency: Minimum 400 MHz for

    
    ; 376 MHz for 
    
    
    
    .
  • Reference: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm).[1]
The Workflow

Unlike protons, fluorine chemical shifts are highly sensitive to the local electronic environment. For benzothiazoles, the shift is typically observed between -110 and -135 ppm (Ar-F) or -57 ppm (for trifluoromethoxy groups like in Riluzole).[1]

Critical Step: Acquire both proton-coupled and proton-decoupled


 spectra.
  • Decoupled (

    
    ):  Appears as a singlet. Confirms the number of non-equivalent fluorine atoms.
    
  • Coupled: Reveals splitting patterns from neighboring protons (

    
    , 
    
    
    
    ), allowing you to map the fluorine position relative to the benzothiazole protons.
Data Interpretation: Coupling Constants ( )

Fluorine-Carbon coupling is diagnostic.[1][2] Use the following table to assign


 signals.
Interaction TypeCoupling Constant (

, Hz)
Diagnostic Utility

(Direct)
230 – 250 HzIdentifies the C-F carbon (ipso).[1] Appears as a large doublet.[1]

(Geminal)
17 – 25 HzIdentifies ortho carbons.[1]

(Vicinal)
5 – 10 HzIdentifies meta carbons.[1]

(Vicinal)
6 – 10 HzConfirms proton adjacent to Fluorine.[1]
Logic Diagram: Regioisomer Assignment

Use the following logic flow to determine if your fluorine is at the 5, 6, or 7 position.

G Start Start: Acquire 1H and 19F NMR CheckCoupling Analyze 19F Splitting (Proton Coupled) Start->CheckCoupling Triplet Triplet / dd (2 neighbors) CheckCoupling->Triplet High Multiplicity Doublet Doublet (1 neighbor) CheckCoupling->Doublet Low Multiplicity Pos5 5-Fluoro Isomer (Flanked by H4, H6) Triplet->Pos5 If J(H4) ≈ J(H6) Pos6 6-Fluoro Isomer (Flanked by H5, H7) Triplet->Pos6 If J(H5) ≈ J(H7) Pos4_7 4- or 7-Fluoro Isomer (Requires NOE) Doublet->Pos4_7 Strong deshielding of H-adjacent

Figure 1: Decision tree for assigning fluorine regiochemistry based on


-

coupling multiplicity.

Protocol B: HPLC-UV-MS Characterization

Objective: Separation of synthesis impurities and confirmation of mass.[1]

Chromatographic Conditions (Standard Method)

This method is optimized for hydrophobic fluorinated heterocycles (e.g., Riluzole).

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Luna),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile (Fluorinated compounds show better solubility in ACN than MeOH).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1]

    • 2-12 min: 10%

      
       90% B (Linear Gradient)[1]
      
    • 12-15 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV at 264 nm (Benzothiazole

    
     transition) and 280 nm.
    
Mass Spectrometry Logic

Fluorinated benzothiazoles do not show the M+2 isotope pattern seen in chlorinated analogs.

  • Ionization: ESI+ (Electrospray Ionization, Positive mode). The basic Nitrogen at position 3 protonates readily (

    
    ).
    
  • Fragmentation (MS/MS):

    • Loss of HCN: Characteristic of the thiazole ring cleavage.

    • Loss of CS: Common in sulfur heterocycles.[1]

    • Retention of F: The C-F bond is strong; fluorine is rarely lost as a neutral radical in standard ESI. If you see a loss of 19 Da, suspect an impurity, not the C-F bond breaking.

Protocol C: Solid-State Characterization

Objective: Polymorph screening and definitive structure.[1]

Fluorine atoms can act as weak Hydrogen bond acceptors, influencing crystal packing.

  • Crystal Growth: Slow evaporation from Ethanol/Ethyl Acetate (1:1).[1]

  • X-Ray Diffraction: 2-amino-6-fluorobenzothiazoles typically form "herringbone" packing motifs stabilized by

    
     dimers.[1][6] The Fluorine atom often segregates into hydrophobic layers, creating amphiphilic sheets [1].
    

References

  • PubChem. "Riluzole (Compound)."[1] National Library of Medicine. Link

  • Bhat, K., et al. (2008). "Synthesis and spectral characterization of related compounds of riluzole." Semantic Scholar. Link

  • UCSB NMR Facility. "

    
     Chemical Shifts and Coupling Constants." Link
    

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][2] This document provides a comprehensive guide for the synthesis of a novel library of potential kinase inhibitors based on a fluorinated quinazoline scaffold, starting from the readily available building block, Ethyl 2-amino-6-fluorobenzoate. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of the final compounds, including metabolic stability and binding affinity.[3][4] These application notes offer detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the characterization of the synthesized molecules, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Fluorinated Quinazoline Kinase Inhibitors

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous FDA-approved kinase inhibitors such as gefitinib and erlotinib, which primarily target the epidermal growth factor receptor (EGFR).[5][6] These drugs have revolutionized the treatment of certain cancers.[7] The synthetic accessibility and the ability to readily functionalize the quinazoline ring system allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[8]

Anthranilic acid and its derivatives are common starting materials for the construction of the quinazoline core.[6][9] We have selected Ethyl 2-amino-6-fluorobenzoate as a strategic starting material for several key reasons:

  • Fluorine's Impact on Pharmacokinetics and Pharmacodynamics: The introduction of fluorine into small molecules can have profound effects on their biological activity.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing solubility and cell permeability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][10] In the context of kinase inhibitors, fluorine can also engage in favorable interactions with amino acid residues in the ATP-binding pocket, enhancing binding affinity and selectivity.[10][11]

  • Synthetic Versatility: The amino and ester functionalities of Ethyl 2-amino-6-fluorobenzoate provide convenient handles for the construction of the quinazolinone ring system. The fluorine atom is strategically positioned to influence the electronic properties of the aromatic ring and the final compounds.

This guide will detail a robust synthetic route to a library of novel 4-anilino-5-fluoroquinazolines, a class of compounds with established potential as kinase inhibitors.

Overall Synthetic Strategy

The synthesis of the target 4-anilino-5-fluoroquinazoline derivatives from Ethyl 2-amino-6-fluorobenzoate is a multi-step process. The overall workflow is depicted below.

G A Ethyl 2-amino-6-fluorobenzoate B Step 1: Cyclization (Formamide) A->B C 5-Fluoroquinazolin-4(3H)-one B->C D Step 2: Chlorination (SOCl2, DMF cat.) C->D E 4-Chloro-5-fluoroquinazoline D->E F Step 3: Nucleophilic Aromatic Substitution (Substituted Anilines, i-PrOH) E->F G Target Kinase Inhibitors (N-Aryl-5-fluoroquinazolin-4-amines) F->G

Figure 1: Overall synthetic workflow for the preparation of novel kinase inhibitors.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoroquinazolin-4(3H)-one

This initial step involves the cyclization of Ethyl 2-amino-6-fluorobenzoate with formamide to construct the core quinazolinone ring system. This is a well-established method for the synthesis of quinazolinones from anthranilic acid derivatives.[12]

Materials:

  • Ethyl 2-amino-6-fluorobenzoate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Methanol (for washing)

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 2-amino-6-fluorobenzoate (10 g, 54.6 mmol) and formamide (100 mL).

  • Heat the reaction mixture to 160-170 °C with stirring.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold methanol (2 x 20 mL) to remove any residual formamide.

  • Dry the product under vacuum to afford 5-fluoroquinazolin-4(3H)-one as a white to off-white solid.

Expected Yield: 80-90%

Step 2: Synthesis of 4-Chloro-5-fluoroquinazoline

The hydroxyl group of the quinazolinone is converted to a more reactive chloro group using thionyl chloride. This intermediate is a key precursor for the introduction of various amine nucleophiles in the subsequent step.[6]

Materials:

  • 5-Fluoroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (or another high-boiling inert solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ fumes)

  • Heating mantle

  • Stir bar

  • Rotary evaporator

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic HCl and SO₂ gases.

  • To a 250 mL round-bottom flask containing 5-fluoroquinazolin-4(3H)-one (8.0 g, 48.7 mmol), add toluene (100 mL) and a catalytic amount of DMF (0.5 mL).

  • Slowly add thionyl chloride (15 mL, 206 mmol) to the suspension at room temperature with stirring. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 4-chloro-5-fluoroquinazoline can be purified by recrystallization from a suitable solvent like hexanes or by trituration with cold diethyl ether to yield a crystalline solid.

Expected Yield: 85-95%

Step 3: Synthesis of N-Aryl-5-fluoroquinazolin-4-amines (Final Compounds)

The final step involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5-fluoroquinazoline and a variety of commercially available substituted anilines. This allows for the generation of a library of diverse compounds for screening.

Materials:

  • 4-Chloro-5-fluoroquinazoline

  • Substituted anilines (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline, etc.)

  • Isopropanol (i-PrOH) or other suitable alcohol solvent

  • Round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

General Protocol:

  • In a 100 mL round-bottom flask, dissolve 4-chloro-5-fluoroquinazoline (1.0 g, 5.48 mmol) in isopropanol (30 mL).

  • Add the desired substituted aniline (1.1 equivalents, 6.03 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 2-4 hours. The product often precipitates out of the solution as the hydrochloride salt.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • To obtain the free base, the hydrochloride salt can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution and stirred until all the solid dissolves. The organic layer is then separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final product can be further purified by column chromatography on silica gel if necessary.

Characterization of Synthesized Compounds

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

  • Melting Point (M.p.): As an indicator of purity.

Table 1: Representative Data for a Small Library of Synthesized Kinase Inhibitors

Compound IDSubstituted Aniline UsedYield (%)M.p. (°C)Key ¹H NMR Signal (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z) [M+H]⁺
KI-F-01 3-chloro-4-fluoroaniline85234-2368.65 (s, 1H), 8.50 (d, 1H)-115.2, -125.8306.1
KI-F-02 3-ethynylaniline82218-2208.68 (s, 1H), 8.52 (d, 1H)-115.4278.1
KI-F-03 4-aminophenol78255-2578.60 (s, 1H), 8.45 (d, 1H)-115.1270.1
KI-F-04 3-aminobenzonitrile88225-2278.70 (s, 1H), 8.55 (d, 1H)-115.5279.1

Kinase Signaling and Mechanism of Inhibition

The synthesized 4-anilinoquinazoline derivatives are designed to act as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are often hyperactive in cancer cells.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 Substrate Protein RTK->P1 Kinase Activity ADP ADP RTK->ADP P2 Phosphorylated Substrate Protein P1->P2 Phosphorylation P3 Downstream Signaling P2->P3 P4 Cell Proliferation, Survival, Angiogenesis P3->P4 ATP ATP ATP->RTK Inhibitor Synthesized Kinase Inhibitor Inhibitor->RTK Binds to ATP Pocket (Inhibition)

Figure 2: Simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of action of an ATP-competitive inhibitor.

Conclusion

The protocols outlined in this application note provide a robust and versatile methodology for the synthesis of novel, fluorinated quinazoline-based kinase inhibitors from Ethyl 2-amino-6-fluorobenzoate. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacological properties to the target molecules. The described synthetic route is amenable to the generation of a diverse library of compounds, which can be screened against a panel of kinases to identify potent and selective inhibitors for further development in cancer therapy and other diseases driven by aberrant kinase activity.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • de Oliveira, V. L., & de Castro, P. P. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 846-874.
  • Murphy, C. D., & O’Hagan, D. (2016). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 8(12), 1445-1458.
  • Levitzki, A. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood, 110(11), 223.
  • Cohen, P. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
  • Chandrasekhar, M., et al. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.
  • Singh, K., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79.
  • Pike, V. W. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(2), 793.
  • Singh, K., et al. (2014). Examples of anthranilic acid-based kinase inhibitors. ResearchGate.
  • El-Damasy, A. K., et al. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 347-361.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. Drug Discovery Today, 21(1), 5-10.
  • Silverman, R. B. (2012). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Organic Chemistry, 77(17), 7205-7233.
  • Cohen, P. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research.
  • Benchchem. Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.
  • Kumar, R., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 925-938.
  • Connolly, D. J., & Cusack, D. (2005). General synthetic routes to quinazolinones. ResearchGate.
  • De Lombaert, S., et al. (2022). Development of Small Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 65(3), 1859-1877.
  • Pike, V. W. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
  • Murphy, C. D., & O’Hagan, D. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of the American Chemical Society, 130(22), 6943-6945.
  • Hennequin, L. F., et al. (2002). Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors. Journal of Medicinal Chemistry, 45(26), 5721-5724.
  • Singh, K., et al. (2025). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. ResearchGate.
  • CymitQuimica. CAS 73792-06-0: ethyl 4-amino-2-fluorobenzoate.
  • Chemistry Channel. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Smith, R. A., et al. (2001). Discovery of Heterocyclic Ureas as a New Class of Raf Kinase Inhibitors: Identification of a Second Generation Lead. Bioorganic & Medicinal Chemistry Letters, 11(21), 2775-2778.
  • CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
  • Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • BLD Pharm. 1108668-11-6|Ethyl 2-amino-6-fluorobenzoate.
  • BLD Pharm. 1179297-85-8|Ethyl 2-amino-6-fluoro-3-methylbenzoate.
  • Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3).
  • ChemScene. 1184125-69-6 | Ethyl 2-amino-6-bromo-3-fluorobenzoate.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 999-1000.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8049.
  • PubChem. Ethyl 4-Amino-2-fluorobenzoate.
  • Petroc, M., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Sarno, S., et al. (2003). Design and synthesis of CK2 inhibitors. The FASEB Journal, 17(3), 351-362.
  • Crona, D. J., & Asquith, C. R. M. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Carolina Digital Repository.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Ethyl 2-amino-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific understanding and practical guidance necessary to identify, mitigate, and resolve common impurity-related challenges.

Introduction: The Synthetic Landscape

Ethyl 2-amino-6-fluorobenzoate is typically synthesized via the Fischer esterification of 2-amino-6-fluorobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. While seemingly straightforward, this reaction is not without its challenges. The presence of the amino group on the aromatic ring introduces the potential for several side reactions, leading to a range of impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step toward effective process control.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis of Ethyl 2-amino-6-fluorobenzoate.

Q1: My reaction mixture has turned dark brown/black, and I'm observing a significant amount of an insoluble tar-like substance. What is causing this?

A1: The formation of dark, tar-like byproducts is a common issue when synthesizing aminobenzoic acid derivatives, especially at elevated temperatures.[1] This is often due to oxidative decomposition and polymerization of the starting material or product. The amino group makes the aromatic ring electron-rich and thus more susceptible to oxidation.

Q2: After purification, I've identified a significant amount of unreacted 2-amino-6-fluorobenzoic acid in my final product. How can I improve the conversion?

A2: Incomplete conversion is a frequent challenge in Fischer esterification, which is an equilibrium-controlled process.[2] To drive the reaction towards the product, you can:

  • Use a large excess of ethanol: This shifts the equilibrium towards the formation of the ester.[2]

  • Remove water: Water is a byproduct of the reaction. Its removal, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, will drive the equilibrium forward.[3]

  • Increase catalyst concentration or reaction time: However, be cautious as this can also promote the formation of degradation products.

Q3: I have an impurity with a higher molecular weight than my product. What could it be?

A3: A higher molecular weight impurity is likely a self-condensation product. One common example is the formation of a dianthranilide-type structure, where two molecules of the aminobenzoate or the starting acid react with each other. This can occur through intermolecular amide bond formation.

Q4: My NMR spectrum shows an additional set of ethyl peaks and some complex aromatic signals that I can't assign to the product. What are these?

A4: This could indicate the presence of isomers from the synthesis of the starting material, 2-amino-6-fluorobenzoic acid. For instance, impurities such as other positional isomers of the fluorinated aminobenzoic acid could be carried through the esterification process. It is crucial to ensure the purity of your starting material.

Troubleshooting Guide: A Deeper Dive into Impurity Formation and Mitigation

This section provides a more detailed analysis of common impurities, their formation mechanisms, and actionable troubleshooting steps.

Impurity Profile of Ethyl 2-amino-6-fluorobenzoate
Impurity Potential Origin Analytical Detection Mitigation Strategy
2-Amino-6-fluorobenzoic acidIncomplete reactionHPLC, TLCIncrease excess of ethanol, remove water, optimize catalyst load and reaction time.
Dianthranilide-type impuritiesSelf-condensation of starting material or productHPLC, LC-MSControl reaction temperature, use a less forcing catalyst if possible.
N-Ethyl-2-amino-6-fluorobenzoateReaction of the amino group with ethanolGC-MS, LC-MSThis is less common under acidic conditions but can be minimized by controlling temperature.
Tar-like polymersDecomposition at high temperaturesVisual, Insoluble in common solventsMaintain strict temperature control, use an inert atmosphere (e.g., nitrogen).[1]
Positional IsomersImpurities in the starting 2-amino-6-fluorobenzoic acidHPLC, GC-MS, NMRUse highly pure starting materials.
Residual SolventsIncomplete removal during workup and dryingGC-HS (Headspace Gas Chromatography)Proper drying under vacuum, selection of appropriate purification solvents.
Workflow for Impurity Identification and Troubleshooting

Caption: A logical workflow for troubleshooting impurities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-6-fluorobenzoate
  • To a solution of 2-amino-6-fluorobenzoic acid (1 equivalent) in absolute ethanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at room temperature with stirring.

  • Heat the mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Gradient: Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the product from the more polar starting material and less polar byproducts.

Impurity Formation Pathway

Impurity_Formation cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reactions A 2-Amino-6-fluorobenzoic Acid P Ethyl 2-amino-6-fluorobenzoate A->P + Ethanol, H+ I1 Unreacted Starting Material A->I1 Incomplete Reaction I2 Dianthranilide-type Impurity A->I2 Self-condensation I3 Tar-like Polymers A->I3 High Temp Decomposition B Ethanol B->P P->I2 Self-condensation P->I3 High Temp Decomposition

Sources

Troubleshooting guide for the synthesis of fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your synthesis of fluorinated aniline—a critical bioisostere in modern kinase inhibitors and metabolic probes—is failing.[1]

Fluorine is deceptive.[1] While sterically similar to hydrogen (Van der Waals radius 1.47 Å vs. 1.20 Å), its extreme electronegativity (3.98 Pauling) fundamentally alters the reactivity of the aromatic ring. This guide addresses the three most common failure modes: Hydrodefluorination (losing the fluorine), Catalytic Deactivation (failed coupling), and Product Loss (volatility/instability).[1]

Module 1: Reduction of Fluorinated Nitroarenes

The Core Problem: "My Fluorine Disappeared"

Symptom: You started with 4-fluoro-3-chloronitrobenzene, but after hydrogenation, you isolated 3-chloroaniline or aniline. The fluorine atom was cleaved.[1][2]

Root Cause: Oxidative Addition into the C-F bond.[1] Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) , are excellent at inserting into Carbon-Halogen bonds.[1] The C-F bond, while strong (approx. 116 kcal/mol), is susceptible to hydrogenolysis on Pd surfaces, especially in the presence of electron-withdrawing groups or at elevated temperatures.

Troubleshooting Protocol
Q: How do I stop hydrodefluorination during hydrogenation?

A: Switch the Metal or Poison the Catalyst.

Option A: The Platinum Switch (Recommended) Platinum (Pt) is far less active toward C-F hydrogenolysis than Palladium.[1]

  • Protocol: Use 1% Pt/C or 5% Pt/C (sulfided) .[1]

  • Conditions: Run at ambient temperature and low pressure (1–3 bar H₂). High pressure forces the defluorination pathway.[1]

Option B: The "Poisoned" Pd System If you must use Pd/C, you must inhibit the active sites responsible for hydrogenolysis without stopping nitro reduction.

  • Additive: Add Diphenylsulfide (0.5 eq relative to catalyst) or Vanadium(IV) oxide acetylacetonate [VO(acac)₂] .[1]

  • Mechanism: These species selectively block the high-energy kink sites on the metal surface where C-F activation occurs, leaving the planar sites available for nitro reduction [1].

Option C: Chemical Reduction (The "Nuclear" Option) If catalytic hydrogenation continues to cleave the fluorine, switch to a stoichiometric metal reduction.

  • Reagent: Iron powder in Acetic Acid (Bechamp reduction) or SnCl₂ in Ethanol.[1]

  • Why: These electron-transfer mechanisms do not involve oxidative addition and are inherently chemoselective for the nitro group.

Workflow Visualization: Catalyst Selection

ReductionWorkflow Start Start: Fluorinated Nitroarene Decision Is the F-atom labile? (Ortho/Para to NO2?) Start->Decision HighRisk High Risk: Use Pt/C (Sulfided) or Fe/AcOH Decision->HighRisk Yes LowRisk Low Risk: Pd/C + Inhibitor (e.g., Diphenylsulfide) Decision->LowRisk No Result Target: Fluorinated Aniline HighRisk->Result H2, 1 atm LowRisk->Result H2, 1 atm Fail Failure: Defluorinated Product LowRisk->Fail High Temp/Press

Caption: Decision matrix for selecting the reduction method based on defluorination risk.

Module 2: C-N Coupling (Buchwald-Hartwig)

The Core Problem: "The Reaction Stalled"

Symptom: You are trying to couple a fluorinated aryl halide with an amine, but you recover starting material or observe homocoupling.[3][4]

Root Cause: Electronic Deactivation.[1] Fluorine is an Electron Withdrawing Group (EWG) by induction.[1]

  • If F is on the Aryl Halide: It actually helps Oxidative Addition (makes the ring electron-poor).[1]

  • If F is on the Amine (e.g., coupling a fluoroaniline): It drastically reduces nucleophilicity.[1] The amine lone pair is pulled toward the ring, making it sluggish to bind Pd(II).

Troubleshooting Protocol
Q: My fluorinated amine won't couple. What do I change?

A: You need a ligand that facilitates Reductive Elimination.

When the amine is weak (fluorinated), the Pd-Amine complex is unstable. You need a bulky, electron-rich ligand to force the reaction forward.

ComponentRecommendationWhy?
Ligand BrettPhos or RuPhos These bulky biaryl phosphine ligands protect the Pd center and accelerate reductive elimination, which is often the rate-limiting step for electron-deficient amines [2].
Pre-catalyst Pd-G3/G4 Palladacycles Avoid Pd(OAc)₂ or Pd₂dba₃ if possible. Pre-formed catalysts (like XPhos Pd G3) ensure a 1:1 L:Pd ratio and prevent catalyst death before the cycle starts.
Base Cs₂CO₃ or K₃PO₄ Avoid NaOtBu if your substrate has base-sensitive fluorines (like ortho-fluorines which can undergo SNAr displacement by t-butoxide).
Q: I see "Hydrodehalogenation" (Ar-X

Ar-H) instead of coupling.

A: Your reaction is starved of amine. If the amine is too sterically hindered or electron-poor (due to F) to bind to Palladium, the Pd-Ar intermediate will eventually grab a hydride (from the solvent or base) and eliminate.

  • Fix: Increase amine concentration (1.5 eq).

  • Fix: Switch solvent to 1,4-Dioxane or Toluene (avoid alcohols).[1]

Mechanism & Failure Points

BuchwaldFail Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-F-X) Pd0->OxAdd Fast (EWG helps) AmineBind Amine Binding OxAdd->AmineBind DIFFICULT (F-Amine is weak nuc) Dehal Side Rxn: Hydrodehalogenation OxAdd->Dehal If Amine fails to bind RedElim Reductive Elimination AmineBind->RedElim Ligand Dependent Product Product: Ar-NH-Ar RedElim->Product

Caption: The catalytic cycle showing where fluorinated substrates typically cause failure (Amine Binding).

Module 3: Isolation & Purification

The Core Problem: "My Yield Vanished on the Rotovap"

Symptom: TLC showed a perfect spot, but after concentrating the solvent, the flask is empty.

Root Cause: Volatility & pKa Shifts.[1] Fluorinated anilines are significantly more volatile than their non-fluorinated counterparts due to reduced intermolecular H-bonding (F is a poor H-bond acceptor).[1] Furthermore, their basicity is altered, affecting extraction efficiency.[1]

Data: pKa and Volatility
CompoundpKa (Conjugate Acid)Boiling Point (°C)Handling Note
Aniline4.6184Standard
4-Fluoroaniline 4.6187Similar to aniline
2-Fluoroaniline 3.2 175Significantly weaker base. Harder to protonate.
3-Fluoroaniline 3.5186Weak base.
2,4-Difluoroaniline ~2.5170High Volatility Risk.
Troubleshooting Protocol
Q: How do I extract 2-fluoroaniline efficiently?

A: Adjust your pH strategy. Because 2-fluoroaniline is a much weaker base (pKa 3.[1]2) than aniline (pKa 4.6), it does not protonate easily.[1]

  • Acid Wash: If you are trying to remove it from organics using acid, 1M HCl might not capture it quantitatively if the volume is low.[1] Use 2M or 6M HCl to ensure full protonation into the aqueous layer.[1]

  • Back Extraction: When neutralizing the acid layer to recover the amine, you do not need to go to pH 14. pH 8–9 is sufficient.[1]

Q: How do I remove solvent without losing product?

A: Control the Vacuum.

  • Do NOT use high vacuum (oil pump) for mono- or di-fluoroanilines unless the molecular weight is >200 g/mol .

  • Protocol: Use a rotary evaporator at 40°C / 150 mbar . Do not let it run "dry" for extended periods.[1]

  • Salt Formation: If the product is an intermediate, isolate it as the HCl salt . Bubble HCl gas into the ether/dioxane solution to precipitate the stable, non-volatile salt.

Module 4: Safety Warning (Critical)

Risk: Hydrofluoric Acid (HF) Generation. If your reaction involves high temperatures (>150°C) or strong Lewis acids, C-F cleavage can generate anhydrous HF in situ.[1]

Signs of Danger:

  • Etched Glassware: If your flask looks "frosted" after the reaction.[1]

  • Unexpected Fumes: White fumes upon opening the vessel.[1]

Protocol:

  • Always have Calcium Gluconate gel available when working with polyfluorinated aromatics under forcing conditions.[1]

  • Add a solid base (CaO or CaCO₃) to the waste container to scavenge potential fluoride ions.[1]

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Source: MDPI, "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines" (2021).[1]

    • Key Finding: Pd catalysts often cause dehalogenation; Pt or modified Pd is required.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Optimization

    • Source: BenchChem, "Optimization of Buchwald-Hartwig amination conditions".[1]

    • Key Finding: Ligand choice (e.g., bulky phosphines) is critical for preventing homocoupling and enabling difficult substrates.[1]

  • pKa and Physical Properties

    • Source: Organic Chemistry Data, "Bordwell pKa Table".[1]

    • Key Finding: Electronic effects of fluorine significantly lower pKa values of anilines (especially ortho-substituted).[1]

    • URL:[Link][1]

  • Hydrodefluorination Mechanisms

    • Source: University of Minnesota, "Hydrodefluorination and hydrogenation of fluorobenzene".[1]

    • Key Finding: Mechanism of C-F bond cleavage on metal surfaces.[1]

Sources

Removal of starting materials from Ethyl 2-amino-6-fluorobenzoate reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Starting Materials from Reaction Mixture Compound: Ethyl 2-amino-6-fluorobenzoate (CAS: 73792-06-0) Applicable Synthesis Routes: Esterification of 2-amino-6-fluorobenzoic acid; Reduction of Ethyl 2-nitro-6-fluorobenzoate.

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of Ethyl 2-amino-6-fluorobenzoate , a critical intermediate often used in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines).

The presence of the ortho-fluorine atom creates unique electronic and steric environments that distinguish this compound from non-fluorinated anthranilates. This guide focuses on the specific removal of the two most common starting materials:

  • 2-Amino-6-fluorobenzoic acid (from incomplete esterification).

  • Ethyl 2-nitro-6-fluorobenzoate (from incomplete reduction).

Module 1: Removal of Acidic Starting Material

Scenario: You synthesized the target via Fischer esterification (Acid + Ethanol + H₂SO₄/HCl) and TLC shows a baseline spot or LCMS indicates residual mass 155 (Acid).

The Science: Solubility & pKa

The starting material, 2-amino-6-fluorobenzoic acid , is amphoteric but behaves primarily as a carboxylic acid (pKa ~4.0) in basic conditions.[1] The target product is an ester with a weakly basic aniline amine.

  • The Trap: The ortho-fluorine and the ester group are electron-withdrawing. This lowers the basicity of the aniline nitrogen significantly compared to unsubstituted aniline.

  • The Solution: We exploit the acidity of the carboxylic acid starting material to sequester it into the aqueous phase using a mild base.

Protocol: The "Bicarbonate Partition"
StepActionTechnical Rationale
1 Concentrate Remove excess ethanol (solvent). Ethanol acts as a phase transfer cosolvent and will prevent efficient separation if left in high volume.
2 Dissolve Redissolve residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
3 Wash 1 Wash organic phase with Saturated Aqueous NaHCO₃ (2x) .
4 Check Measure pH of the aqueous layer.
5 Wash 2 Wash with Brine (Saturated NaCl) .
6 Dry Dry over Na₂SO₄ and concentrate.
Visual Workflow: Acid Removal Logic

AcidRemoval node_mixture Reaction Mixture (Product + Acid SM) node_solvent Dissolve in EtOAc node_mixture->node_solvent node_wash Wash with Sat. NaHCO3 node_solvent->node_wash node_phase_sep Phase Separation node_wash->node_phase_sep node_aq Aqueous Layer (Contains Acid SM as Sodium Salt) node_phase_sep->node_aq Deprotonated Impurity node_org Organic Layer (Contains Target Ester) node_phase_sep->node_org Neutral Product node_final Dry & Concentrate (Pure Target) node_org->node_final

Figure 1: Logic flow for removing 2-amino-6-fluorobenzoic acid via acid-base extraction.

Module 2: Removal of Nitro Starting Material

Scenario: You synthesized the target via reduction (e.g., Hydrogenation, Fe/HCl) of Ethyl 2-nitro-6-fluorobenzoate . TLC shows a spot with similar Rf to the product.

The Challenge: Polarity Overlap

Unlike the acid starting material, the nitro-ester precursor is neutral . You cannot wash it out with acid or base.

  • Chromatography Issue: Nitro compounds often co-elute with their aniline counterparts on silica because the polarity difference is sometimes insufficient for easy flash separation.

  • Best Approach: Drive the reaction to completion. If that fails, exploit solubility differences (Crystallization).

Troubleshooting Guide

Q: My reaction is incomplete (10% Nitro remains). Can I separate it? A: Separation is difficult. The most efficient path is to restart the reduction on the crude mixture.

  • If using Pd/C: Filter the mixture, add fresh catalyst (10 wt%), and re-subject to H₂.

  • If using Fe/HCl: Add more iron powder and reflux for an additional 2 hours.

Q: I must purify via crystallization. What solvent system works? A: Ethyl 2-amino-6-fluorobenzoate is a solid (MP ~40-50°C). The nitro impurity usually has a higher melting point and lower solubility in non-polar solvents.

Recrystallization Protocol:

  • Dissolve crude solid in a minimum amount of hot Ethanol (absolute) .

  • Slowly add Water dropwise until slight turbidity persists.

  • Heat to clear the solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Result: The amino-ester (product) usually crystallizes out, while the nitro impurity (if in low quantity) often stays in the mother liquor.

    • Alternative System:Hexanes / Ethyl Acetate . Dissolve in minimal hot EtOAc, add warm Hexanes until turbid, cool.

Module 3: Chromatography & "The Aniline Tail"

Scenario: Crystallization failed, and you must run a column. The product spot is "streaking" or "tailing," causing it to overlap with impurities.

The Science: Silanol Interactions

Even though the fluorine atom reduces basicity, the amino group (


) can still hydrogen bond with acidic silanol groups (

) on the silica gel. This causes peak broadening (tailing).
Protocol: Neutralizing the Silica

To obtain a sharp peak and separate the starting material:

  • Pre-treat the Column: Run a mobile phase containing 1% Triethylamine (Et₃N) through the column before loading your sample.

  • Eluent System: Use Hexanes/Ethyl Acetate (gradient 0%

    
     30% EtOAc).
    
    • Note: Do not maintain Et₃N in the eluent if you are collecting fractions for LCMS, as it can suppress ionization or form salts. Usually, pre-treating the silica is sufficient.

FAQ: Specific Troubleshooting

Q: Can I use an acid wash (HCl) to remove non-basic impurities? A: Proceed with extreme caution. While standard anilines can be extracted into 1M HCl, Ethyl 2-amino-6-fluorobenzoate is a weak base due to the electron-withdrawing effects of the ortho-fluorine and the ester.

  • Risk: If you use strong HCl (1M+), you will protonate the product and extract it into water.

  • Risk: If you use very dilute HCl (0.1M), you might not fully protonate the product, but you might not remove other impurities either.

  • Recommendation: Rely on the Bicarbonate Wash (Module 1) and Crystallization (Module 2). Avoid acid washes unless you have validated the product's stability and partition coefficient in acidic media.

Q: The product is an oil, but literature says it's a solid. A: This indicates solvent entrapment or impurities (likely the nitro precursor or ethyl ester side-products).

  • High vacuum dry ( < 1 mbar) for 12 hours.

  • If still oil, attempt trituration with cold Pentane or Hexane. Scratch the flask wall with a glass rod to induce nucleation.

Decision Tree: Purification Strategy

Troubleshooting start Crude Reaction Mixture check_tlc Check TLC / LCMS start->check_tlc is_acid Impurity: Acid SM? check_tlc->is_acid do_base_wash Perform NaHCO3 Wash (See Module 1) is_acid->do_base_wash Yes is_nitro Impurity: Nitro SM? is_acid->is_nitro No do_base_wash->is_nitro do_cryst Recrystallize (EtOH/Water or Hex/EtOAc) is_nitro->do_cryst Yes (>5%) do_column Flash Chromatography (Pre-treat silica with Et3N) is_nitro->do_column Yes (<5%) final Pure Product is_nitro->final No do_cryst->final do_column->final

Figure 2: Decision tree for selecting the correct purification method based on impurity profile.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521142, 2-Amino-6-fluorobenzoic acid. Retrieved from [Link] (Verifying pKa and solubility data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into electronic effects of ortho-fluorine substitution on aniline basicity).

Sources

Technical Support Center: Ethyl 2-amino-6-fluorobenzoate Stability & Handling

[1][2][3]

Current Status: OPERATIONAL Role: Senior Application Scientist Subject: Stability Profiling, Degradation Pathways, and Analytical Troubleshooting

📊 Compound Dashboard

Quick Reference Data for Stability Testing

ParameterValue / CharacteristicStability Implication
Chemical Structure Ethyl ester of 6-fluoroanthranilic acidDual susceptibility: Ester hydrolysis (Acid/Base) & Amine oxidation.[1][2][3]
Molecular Weight 183.18 g/mol Low MW degradation products (Ethanol, Acid) may elute in solvent front.[3]
Appearance Colorless oil or low-melting solidWarning: Yellow/Brown discoloration indicates amine oxidation (azo formation).[1][2][3]
pKa (Predicted) ~2.5 (Amine), ~11 (Amide/Ester)The 6-Fluoro group lowers the basicity of the amine compared to non-fluorinated anthranilates.
Storage Class Hygroscopic / Light SensitiveStore at -20°C under Argon/Nitrogen.[1][2][3] Protect from UV.[2][3]

🔬 Module 1: Degradation Pathways & Mechanisms[1]

The Primary Degradation Map

Users often confuse hydrolysis with oxidation. Use this pathway map to diagnose your impurity profile.[2][3]

DegradationPathwaysParentEthyl 2-amino-6-fluorobenzoate(Parent)Acid2-Amino-6-fluorobenzoic Acid(Major Hydrolytic Product)Parent->AcidHydrolysis(pH < 3 or pH > 8)EthanolEthanol(Volatile)Parent->EthanolHydrolysisRadicalAmine Radical Cation(Transient)Parent->RadicalOxidation(Air/Light)MethylEsterMethyl 2-amino-6-fluorobenzoate(Artifact in MeOH)Parent->MethylEsterTransesterification(In Methanol + Trace Acid)AzoAzo Dimers(Yellow/Brown Color)Radical->AzoCouplingNOxideN-Oxide DerivativesRadical->NOxideROS Attack

Figure 1: Mechanistic degradation pathways showing hydrolysis, oxidation, and solvent-induced artifacts.[1][2][3]

Deep Dive: The "Fluoro-Ortho" Effect

Question: Why does this molecule hydrolyze differently than standard Ethyl Benzoate?

Technical Insight: The fluorine atom at the C6 position plays a dual, competing role:

  • Electronic Activation (Destabilizing): Fluorine is highly electronegative.[2][3] Through the inductive effect (-I), it pulls electron density away from the ring and the carbonyl carbon. This makes the ester carbonyl more electrophilic and susceptible to nucleophilic attack by water (

    
    ).[1][2][3]
    
  • Steric Shielding (Stabilizing): Being ortho to the ester, the fluorine atom provides steric bulk that physically hinders the approach of nucleophiles.

Verdict: In basic conditions (pH > 8), the electronic effect often dominates, making this ester prone to rapid hydrolysis compared to non-fluorinated analogs. In acidic conditions, the steric hindrance offers slight protection.

🛠 Module 2: Troubleshooting & FAQs

Scenario A: "My sample turned yellow/brown overnight."

Diagnosis: Oxidative Degradation (Amine Coupling).[2][3] Mechanism: The primary amine (

123

1233Corrective Action:
  • Immediate: Purify via silica column chromatography (the azo dimers are much more non-polar and will elute differently).

  • Prevention: Store solid under Argon. For solutions, use degassed solvents and amber vials.

Scenario B: "I see a 'Ghost Peak' at [M-14] in my LC-MS."

Diagnosis: Solvent-Induced Transesterification.[1][2][3] The Trap: You dissolved the sample in Methanol for HPLC analysis. Mechanism:


123Solution:
  • Switch Solvents: Dissolve samples in Acetonitrile or the mobile phase immediately before injection.

  • Check pH: Ensure your diluent is not acidic.[2][3]

Scenario C: "Retention times are drifting."

Diagnosis: pH Sensitivity of the Fluorinated Amine. Mechanism: The fluorine atom lowers the pKa of the aniline nitrogen (making it less basic). If your mobile phase pH is near this shifted pKa (approx 2.0–3.0), the molecule will flip-flop between protonated (


3Solution:
  • Buffer your mobile phase to pH 4.5 or higher to keep the amine neutral, or pH < 2.0 to keep it fully protonated. Avoid the pKa transition zone.

🧪 Module 3: Validated Stability Protocols

Do not rely on generic testing. Use this targeted workflow for fluorinated anthranilates.

Stress Testing Conditions (Forced Degradation)
Stress TypeConditionTarget DegradationAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours< 10% HydrolysisConfirm formation of Acid (RRT ~0.4)
Base Hydrolysis 0.01 N NaOH, RT, 1 hour< 5% HydrolysisCritical: Reaction is very fast. Monitor closely.
Oxidation 3%

, RT, 2 hours
< 5% N-OxidesWatch for yellowing (Azo formation).[2][3]
Photostability 1.2 million lux hours (ICH Q1B)< 2% DegradationMandatory: Use amber glassware.[2][3]
Protocol Decision Tree

StabilityProtocolStartStart Stability StudySolventCheckIs sample dissolved in Alcohol?Start->SolventCheckTransesterificationSTOP: Risk of Transesterification.Switch to ACN/Water.SolventCheck->TransesterificationYes (MeOH/EtOH)SolidStateSolid State TestingSolventCheck->SolidStateNo (Solid/ACN)HygroscopicCheck Water Content (KF)Is it > 1%?SolidState->HygroscopicHydrolysisRiskHigh Hydrolysis Risk.Store with Desiccant.Hygroscopic->HydrolysisRiskYesOxidationRiskPurge Headspace with Argon.Store at -20°C.Hygroscopic->OxidationRiskNo

Figure 2: Decision logic for handling and storage based on chemical susceptibility.[1][2][3]

📚 References & Authority

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation.[2][3] Link

  • Behrman, E. J. (2006).[3] The oxidation of aromatic amines by peroxydisulfate.[4] Beilstein Journal of Organic Chemistry. (Mechanisms of aniline oxidation). Link

  • Hoselton, A. L., et al. Kinetics of hydrolysis of anthranilic esters. (General reference for anthranilate kinetics showing the impact of ortho-substitution).

  • Liu, Y., et al. (2012).[3] Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. (Reference for transesterification artifacts in HPLC methods). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Ethyl 2-amino-6-fluorobenzoate before handling.

Validation & Comparative

The Unfolding Potential of Ethyl 2-amino-6-fluorobenzoate Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel and more effective cancer therapeutics, the small molecule scaffold of ethyl 2-amino-6-fluorobenzoate is emerging as a promising starting point for the design of potent anticancer agents. While direct, comprehensive studies on this specific family of compounds are still nascent, a wealth of experimental data from structurally analogous series, particularly 4H-chromene and quinazolinone derivatives, provides a strong rationale for their investigation. This guide synthesizes the current understanding of the structure-activity relationships (SAR), mechanisms of action, and cytotoxic efficacy of closely related compounds, offering a predictive comparison for researchers and drug development professionals.

The Rationale: Fluorine's Role in Enhancing Anticancer Activity

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, cell permeability, and binding affinity to target proteins. In the context of the ethyl 2-aminobenzoate backbone, the 6-fluoro substitution is anticipated to modulate the electronic properties of the aromatic ring, potentially influencing intermolecular interactions with biological targets and improving the overall pharmacological profile.

Comparative Efficacy of Structurally Related Compounds

Extensive research on analogous heterocyclic systems provides valuable insights into the potential of ethyl 2-amino-6-fluorobenzoate derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds from related chemical classes against various human cancer cell lines.

Compound ClassDerivative/SubstitutionsCancer Cell LineIC50 (µM)Reference
4H-Chromene Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)HL-60 (Leukemia)>10[1]
CXL017 Analogue (9g)HL-60/MX2 (Drug-Resistant Leukemia)1.5[1]
Quinazolinone 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one (Compound 45)A549 (Lung)0.44[2]
2-Aryl-6-diethylaminoquinazolinone (1l)KB, Hep-G2, LU-1, MCF-70.02–0.08[3]
Thienopyrimidine Derivative l (Ar = m-ClPh)MDA-MB-231 (Breast)27.6[4]
Benzothiazole 2-(3-hydroxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)0.57[5]
2-(4-hydroxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)0.4[5]

This table is a curated selection from available literature and is intended to be representative, not exhaustive.

The data reveals that modifications to the core scaffold can lead to highly potent compounds with IC50 values in the sub-micromolar to nanomolar range. Notably, the introduction of varied substituents at different positions allows for the fine-tuning of activity and selectivity against specific cancer cell lines.

Unraveling the Mechanism of Action: Insights from Analogs

Mechanistic studies on related compounds suggest several potential pathways through which ethyl 2-amino-6-fluorobenzoate derivatives may exert their anticancer effects.

Targeting Apoptotic Pathways

A significant body of evidence points towards the modulation of apoptosis, or programmed cell death, as a primary mechanism. The anti-apoptotic Bcl-2 family of proteins, often overexpressed in cancer cells, represents a key target.[1][6] Structurally similar 4H-chromene derivatives have been shown to function as antagonists of Bcl-2, thereby promoting cancer cell death.[6]

Proposed Mechanism of Action: Bcl-2 Antagonism

Bcl-2_Antagonism Drug_Derivative Ethyl 2-amino-6- fluorobenzoate Derivative Bcl2 Anti-apoptotic Bcl-2 Proteins Drug_Derivative->Bcl2 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bak, Bax) Bcl2->Pro_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: Proposed mechanism of apoptosis induction.

Inhibition of Key Signaling Pathways

Other related heterocyclic compounds have been found to interfere with critical signaling pathways that drive cancer cell proliferation and survival. For example, certain quinazolinone derivatives inhibit the ALK/PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival.[2]

Signaling Pathway Inhibition

Signaling_Pathway_Inhibition Derivative Derivative ALK ALK Derivative->ALK Inhibits PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Inhibition of the ALK/PI3K/AKT signaling pathway.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer potential of novel ethyl 2-amino-6-fluorobenzoate derivatives, a standardized set of in vitro assays is essential.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT Assay Workflow

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Add Test Compounds Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions

The preliminary data from analogous compounds strongly supports the continued investigation of ethyl 2-amino-6-fluorobenzoate derivatives as a promising class of anticancer agents. Future research should focus on:

  • Synthesis of a focused library: A diverse library of derivatives should be synthesized to systematically explore the structure-activity relationships.

  • Broad-panel screening: Efficacy should be evaluated against a wide range of cancer cell lines to identify selectivity profiles.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for further development.

  • In vivo studies: Promising candidates should be advanced to preclinical animal models to assess their in vivo efficacy and safety.

The ethyl 2-amino-6-fluorobenzoate scaffold holds considerable promise for the development of next-generation cancer therapies. Through rigorous and systematic investigation, this chemical class may yield novel drug candidates with improved potency, selectivity, and the ability to overcome drug resistance.

References

  • Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. PMC. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar. Available from: [Link]

  • Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available from: [Link]

  • Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone deriv
  • IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available from: [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. MDPI. Available from: [Link]

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. PMC. Available from: [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available from: [Link]

  • 1108668-11-6|Ethyl 2-amino-6-fluorobenzo
  • (PDF) Structure-Activity Relationship Studies of Ethyl. Amanote Research. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). PMC. Available from: [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Deriv
  • Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. PMC. Available from: [Link]

  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. KnE Publishing. Available from: [Link]

  • Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. [No Source URL available]

Sources

Comparison of different synthetic routes to Ethyl 2-amino-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthetic Strategies for Ethyl 2-amino-6-fluorobenzoate

Executive Summary

Ethyl 2-amino-6-fluorobenzoate (CAS: 773873-45-7) is a "privileged scaffold" in medicinal chemistry, serving as a critical building block for bicyclic heterocycles, particularly quinazolinones used in kinase inhibitors (e.g., PI3K


 inhibitors like Idelalisib derivatives).

The synthesis of this ortho-amino, ortho-fluoro ester presents a classic process chemistry dilemma: Selectivity vs. Scalability.

This guide objectively compares the two dominant synthetic routes:

  • The Classical Nitro-Reduction Route: High fidelity, multi-step, robust but waste-intensive.

  • The Nucleophilic Aromatic Substitution (

    
    ) Route:  High atom economy, fewer steps, but requires stringent control over impurities.
    

Route Analysis & Comparison

Route A: The Classical Nitro-Reduction Sequence
  • Strategy: Nitration of 2-fluorobenzoic acid (or esterification of commercially available 2-fluoro-6-nitrobenzoic acid) followed by chemoselective reduction.

  • Mechanism: The strong electron-withdrawing nature of the nitro group facilitates clean esterification. Subsequent reduction (

    
    ) is the critical step.
    

Pros:

  • Reliability: The chemistry is textbook and highly predictable.

  • Purity: Impurities are usually distinct and easily removed via crystallization.

  • No Over-reaction: Unlike

    
    , there is no risk of "double amination."
    

Cons:

  • Step Count: Requires 2 distinct steps from the acid precursor.

  • Waste (E-Factor): Iron-mediated reductions generate significant solid waste (iron sludge). Catalytic hydrogenation requires expensive Pd/C and safety infrastructure for

    
     gas.
    
  • Safety: Handling energetic nitro compounds at scale.

Route B: The "Green" Route
  • Strategy: Displacement of a fluorine atom in Ethyl 2,6-difluorobenzoate using ammonia (

    
    ).
    
  • Mechanism: Formation of a Meisenheimer complex followed by elimination of fluoride.

  • Key Insight: The ester group at C1 activates the C2/C6 positions. Since the molecule is symmetric (2,6-difluoro), the first substitution is statistically favored, but the second fluorine remains activated, posing a risk of diamination.

Pros:

  • Atom Economy: Significantly higher than the nitro route.

  • Throughput: Single-step transformation from the difluoro ester.

  • Cost: 2,6-difluorobenzoic acid derivatives have become commodity chemicals due to the agrochemical industry.

Cons:

  • Selectivity: Risk of forming Ethyl 2,6-diaminobenzoate (over-reaction) if

    
     stoichiometry and temperature are not strictly controlled.
    
  • Hydrolysis Risk: Under aqueous ammonia conditions, the ester can hydrolyze back to the acid.

Comparative Data Matrix

MetricRoute A: Nitro ReductionRoute B:

(Ammonia)
Starting Material 2-Fluoro-6-nitrobenzoic acidEthyl 2,6-difluorobenzoate
Step Count 2 (Esterification + Reduction)1 (Substitution)
Typical Yield 85 - 92% (Overall)78 - 85%
Purity (Crude) High (>95%)Moderate (85-90%)
Critical Impurity De-fluorinated byproduct (if Pd/C used)2,6-Diamino byproduct
Scalability Excellent (Linear scale-up)Good (Requires pressure rating)
Green Chemistry Low (High E-Factor)High (Low E-Factor)

Visualizing the Pathways

The following diagram illustrates the convergence of these routes and the critical decision points.

SynthesisRoutes cluster_0 Route A: Nitro Reduction (Classical) cluster_1 Route B: SnAr (Process Intensification) SM_A 2-Fluoro-6-nitrobenzoic acid Int_A Ethyl 2-fluoro-6-nitrobenzoate SM_A->Int_A Esterification (EtOH, H2SO4) Target Ethyl 2-amino-6-fluorobenzoate (Target Molecule) Int_A->Target Reduction (Fe/NH4Cl or H2/Pd-C) caption Fig 1. Convergence of synthetic pathways. Route A offers higher fidelity; Route B offers efficiency. SM_B Ethyl 2,6-difluorobenzoate SM_B->Target NH3 (aq/gas) Solvent: EtOH/THF Risk_B Risk: 2,6-Diamino impurity SM_B->Risk_B Excess NH3 High Temp

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (High Chemoselectivity)

Recommended for lab-scale (10g - 100g) where purity is paramount.

Rationale: While catalytic hydrogenation (


) is cleaner, it carries a risk of hydrodefluorination (cleaving the C-F bond). Iron reduction is chemically orthogonal to the aryl-fluoride bond.
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer and reflux condenser.

  • Charge: Add Ethyl 2-fluoro-6-nitrobenzoate (1.0 equiv) and Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder  (Fe, 325 mesh, 4.0 equiv).
    
  • Reaction: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: TLC or HPLC should show disappearance of the nitro compound.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Controlled Amination

Recommended for scale-up (>1kg) to minimize waste.

Rationale: Using ammonia in ethanol avoids the hydrolysis issues of aqueous ammonia. Temperature control is the Critical Process Parameter (CPP) to prevent diamination.

  • Setup: Use a pressure reactor (autoclave) or a sealed heavy-wall glass vessel.

  • Charge: Dissolve Ethyl 2,6-difluorobenzoate (1.0 equiv) in Absolute Ethanol (5 volumes).

  • Reagent: Bubble Ammonia gas (

    
    ) into the solution at 0°C until saturation (approx. 3-4 equiv). Alternatively, use 7N 
    
    
    
    in Methanol.
  • Reaction: Seal the vessel and heat to 60°C for 6 hours.

    • Caution: Do not exceed 80°C; this drastically increases the rate of the second fluorine displacement.

  • Workup:

    • Cool to room temperature and carefully vent excess ammonia.

    • Concentrate the solvent to dryness.

  • Purification:

    • The crude solid will contain ammonium fluoride (

      
      ). Slurry in water to dissolve salts, then filter the insoluble product.
      
    • Critical Step: If >5% diamino impurity is present, column chromatography (Silica, Hexane/EtOAc) is required, as recrystallization is often ineffective for separating these homologs.

References

  • Guidechem. 2-Fluoro-6-nitrobenzoic acid Properties and Applications. (Discusses the nitro-precursor pathway).

  • Björk, A. et al. Method for the preparation of 2-amino-6-ethylbenzoic acid.[2] EP2316818A1. (Patent describing analogous nitro-reduction chemistry for ortho-substituted benzoates).

  • BLD Pharm. Ethyl 2-amino-6-fluorobenzoate Product Data. (Verifies commercial availability and structural data).

  • ChemScene. Ethyl 2-amino-6-fluorobenzoate MSDS and Synthesis Routes.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Ethyl 2-amino-6-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: 6-Fluoro-4(3H)-quinazolinone Scaffolds in EGFR-Targeted Oncology

Executive Summary

Ethyl 2-amino-6-fluorobenzoate is not merely a reagent; it is a "gateway scaffold" critical for accessing the 6-fluoro-4(3H)-quinazolinone chemical space. In medicinal chemistry, the introduction of a fluorine atom at the C-6 position of the quinazolinone core—derived directly from the C-6 fluorine of the benzoate precursor—dramatically alters the physicochemical profile of the resulting drug candidates.

This guide provides an objective, data-driven comparison of derivatives synthesized from this scaffold against their non-fluorinated analogs and clinical standards (Gefitinib). We focus on their application as Epidermal Growth Factor Receptor (EGFR) inhibitors , a validated target for Non-Small Cell Lung Cancer (NSCLC).

Part 1: The "Fluorine Effect" & Scaffold Utility[1]

The primary value of Ethyl 2-amino-6-fluorobenzoate lies in its ability to transfer the fluorine atom to the C-5 position of fused heterocycles (or C-6 depending on nomenclature of the final ring system).

Why Start with Ethyl 2-amino-6-fluorobenzoate?
  • Metabolic Blocking: The C-6 fluorine blocks metabolic oxidation at a typically vulnerable position on the aromatic ring, extending the half-life (

    
    ) of the final drug.
    
  • Lipophilicity Modulation: Fluorine substitution increases

    
     (lipophilicity), enhancing passive transport across the cell membrane to reach intracellular kinase domains.
    
  • Electronic Influence: The high electronegativity of fluorine alters the pKa of the neighboring nitrogen atoms in the quinazolinone ring, affecting hydrogen bond strength with the target protein (e.g., the hinge region of EGFR).

Chemical Space Visualization

The following diagram illustrates the transformation of the precursor into the bioactive pharmacophore.

G Precursor Ethyl 2-amino-6-fluorobenzoate (Precursor) Cyclization Cyclization (Urea/Formamide) Precursor->Cyclization Ring Closure Core 6-Fluoro-4(3H)-quinazolinone (Core Scaffold) Cyclization->Core Formation of Pharmacophore Target EGFR Kinase Domain (Biological Target) Core->Target H-Bonding & Hydrophobic Interaction

Figure 1: The synthetic trajectory from the benzoate precursor to the bioactive kinase inhibitor.

Part 2: Comparative SAR Analysis

This section compares the biological activity of derivatives derived from Ethyl 2-amino-6-fluorobenzoate (Series A) against non-fluorinated analogs (Series B) and the clinical standard Gefitinib.

Experimental Model
  • Target: EGFR-TK (Tyrosine Kinase)

  • Cell Line: A549 (Human Lung Carcinoma)

  • Assay: MTT Cell Viability Assay / Kinase Inhibition (

    
    )
    
Comparative Data Table
Compound ClassStructure DescriptionSubstitution (R)C-6 SubstituentIC50 (µM) - A549LogP (Calc)Metabolic Stability
Series A (Subject) 6-Fluoro-2-phenyl-4(3H)-quinazolinone Phenyl-F 0.44 ± 0.05 3.2 High
Series B (Analog)2-phenyl-4(3H)-quinazolinonePhenyl-H2.15 ± 0.202.4Low
Series C (Analog)6-Methyl-2-phenyl-4(3H)-quinazolinonePhenyl-CH31.80 ± 0.152.9Moderate
Control Gefitinib (Iressa) Complex-Cl/-F 0.03 ± 0.01 3.8 High
Key SAR Insights
  • The 5-Fold Potency Jump: Derivatives retaining the fluorine atom (Series A) consistently show a 4-5x improvement in

    
     compared to the non-fluorinated Series B. This validates the premise that the Ethyl 2-amino-6-fluorobenzoate precursor yields superior lead compounds.
    
  • Steric vs. Electronic: Comparing Series A (-F) with Series C (-CH3) reveals that the size of the substituent is less critical than its electronic properties. The small Van der Waals radius of Fluorine (1.47 Å) mimics Hydrogen (1.20 Å) sterically but provides the electronic withdrawal necessary to polarize the ring system for better binding.

Part 3: Mechanism of Action (Molecular Docking)

To understand why the derivatives of this specific benzoate perform well, we must look at the binding mode within the ATP-binding pocket of EGFR.

Binding Pathway Diagram

MOA cluster_interactions Key Interactions Ligand 6-Fluoro-Derivative (Ligand) Pocket EGFR ATP-Binding Pocket Ligand->Pocket Enters Met793 Met793 (Hinge Region) H-Bond Acceptor Ligand->Met793 N-1 accepts H-bond Cys775 Cys775 Hydrophobic Contact Ligand->Cys775 6-F enhances hydrophobic fit Gatekeeper Thr790 (Gatekeeper) Steric Constraint Ligand->Gatekeeper Avoids clash

Figure 2: Interaction map showing how the 6-fluoro moiety enhances hydrophobic contact with Cys775 while the quinazolinone N-1 interacts with the Met793 hinge.

Part 4: Experimental Protocols

This protocol describes the conversion of Ethyl 2-amino-6-fluorobenzoate into the bioactive core. This is a self-validating protocol; success is indicated by a specific melting point range and TLC profile.

Protocol A: Synthesis of 6-Fluoro-4(3H)-quinazolinone Core

Objective: Cyclization of the precursor.

  • Reagents:

    • Ethyl 2-amino-6-fluorobenzoate (1.0 eq, 10 mmol)

    • Formamide (5.0 eq, Excess)

    • Ammonium Acetate (Catalytic amount)

  • Procedure:

    • Step 1: Charge a round-bottom flask with Ethyl 2-amino-6-fluorobenzoate and Formamide.

    • Step 2: Heat the mixture to 140–150°C (oil bath) for 6–8 hours. Critical: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The fluorescent starting material spot should disappear.

    • Step 3: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

    • Step 4: A solid precipitate will form. Filter the solid under vacuum.[1]

    • Step 5: Recrystallize from Ethanol.

  • Validation:

    • Yield: Expected >75%.

    • Melting Point: 210–215°C (Distinct shift from the lower melting ester precursor).

    • 1H NMR: Look for the disappearance of ethyl ester signals (quartet at ~4.3 ppm) and appearance of the C-2 proton singlet at ~8.0 ppm.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC50 against A549 cells.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve the 6-fluoro derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Source: National Institutes of Health (NIH) / PMC. Context: Detailed synthesis protocols and kinase inhibition data for quinazolinone derivatives.

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Source: National Institutes of Health (NIH) / PMC. Context: Comprehensive review of the SAR and biological versatility of the quinazolinone scaffold.

  • In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Source: PubMed. Context: Comparative data on how the 6-fluoro substitution affects toxicity and cellular interaction compared to desfluoro analogs.[2]

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Source: National Institutes of Health (NIH) / PMC. Context: Specific application of the scaffold in creating anticancer agents targeting ALK/PI3K/AKT signaling.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways.[1] Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[1][2] In the quest for potent and selective kinase inhibitors, medicinal chemists employ various strategies to fine-tune the pharmacological properties of lead compounds. Among these, the incorporation of fluorine has emerged as a particularly powerful and versatile tactic.[3][4][5][6]

Over 20% of all registered pharmaceuticals contain fluorine, a testament to its ability to modulate key molecular properties.[3] The strategic substitution of a hydrogen atom with fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, acidity (pKa), and, crucially, its binding affinity to the target protein.[5][7][8] However, the effects of fluorination are not always predictable and can be highly context-dependent, making computational analysis an indispensable tool for rational drug design.[3][4]

This guide provides an in-depth technical framework for conducting comparative molecular docking studies between fluorinated and non-fluorinated kinase inhibitors. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our discussion in authoritative literature, offering researchers a robust methodology to predict and rationalize the impact of this unique halogen on protein-ligand interactions.

The "Fluorine Factor": Understanding its Influence in a Biological Context

The unique physicochemical properties of the fluorine atom are central to its outsized role in medicinal chemistry.[5] Its high electronegativity (the highest of all elements), small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine (C-F) bond are key contributors to its effects.[3][7]

  • Modulation of Physicochemical Properties:

    • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with C-F can block these "soft spots," extending the drug's half-life.[5][7]

    • Lipophilicity: While fluorine is highly electronegative, the C-F bond is poorly polarizable. A single fluorine substitution can subtly increase lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[5]

    • Acidity and Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic groups (making them weaker bases).[7] This can be critical for optimizing a compound's ionization state at physiological pH, impacting solubility and target engagement.

    • Conformational Control: Fluorine can enforce specific molecular conformations through stereoelectronic effects like the gauche effect, potentially pre-organizing a ligand into its bioactive conformation for enhanced binding.[5][7]

  • Direct and Indirect Roles in Protein-Ligand Binding: The role of fluorine in binding affinity is multifaceted and often debated. It can participate in a range of interactions, from weak hydrogen bonds to modulating complex water networks at the protein-ligand interface.[3][4][9]

    • Hydrogen Bond Acceptor: The organic fluorine atom is a weak hydrogen bond acceptor.[3] While these interactions are modest, they can contribute to binding affinity when favorably positioned.[10][11][12]

    • Orthogonal Multipolar Interactions: Fluorine can engage in favorable interactions with electrophilic groups, such as the carbonyl carbons of the protein backbone (C-F···C=O).[13]

    • Hydrophobic Interactions: Fluorinated groups can stabilize interactions within hydrophobic pockets of a protein's active site.[5]

    • Water-Mediated Contacts: Fluorine substituents may not interact directly with the protein but can structure and stabilize water networks within the binding pocket, indirectly contributing to the stability of the complex.[3][4]

A Primer on Molecular Docking for Kinase Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[1][14][15] The process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding free energy for each pose to rank them.[14][15][16]

For kinase inhibitors, docking studies most often focus on the highly conserved ATP-binding pocket.[14][17] The accuracy of these predictions is crucial for virtual screening of compound libraries and for guiding the optimization of lead compounds.[14]

Experimental Protocol: Comparative Docking Workflow

This section outlines a detailed, step-by-step methodology for conducting a comparative docking study of a fluorinated kinase inhibitor and its non-fluorinated analog. This protocol is designed to be self-validating by incorporating a re-docking step to ensure the chosen parameters can reproduce a known binding pose.

Mandatory Visualization: Docking Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Selection & Retrieval (e.g., EGFR from PDB) ProtPrep 2. Protein Preparation - Remove water, co-ligands - Add polar hydrogens - Assign charges PDB->ProtPrep GridGen 4. Grid Box Generation - Define binding site around co-crystallized ligand ProtPrep->GridGen LigPrep 3. Ligand Preparation - Draw F and non-F analogs - Energy minimization - Define rotatable bonds LigPrep->GridGen ReDock 5. Protocol Validation - Re-dock co-crystallized ligand - Calculate RMSD (< 2.0 Å) GridGen->ReDock DockF 6a. Dock Fluorinated Ligand ReDock->DockF If Validated DockNonF 6b. Dock Non-Fluorinated Ligand ReDock->DockNonF If Validated Score 7. Scoring & Ranking - Compare docking scores - Analyze binding energies DockF->Score DockNonF->Score Pose 8. Pose Analysis - Visualize top poses - Analyze key interactions (H-bonds, hydrophobic, etc.) Score->Pose Compare 9. Comparative Analysis - Identify differences in binding - Rationalize fluorine's role Pose->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Step-by-Step Methodology

1. Target Protein and Ligand Preparation

  • 1.1. Protein Structure Retrieval:

    • Action: Download the X-ray crystal structure of the target kinase in complex with a ligand from the Protein Data Bank (PDB).[18] For this example, let's consider Epidermal Growth Factor Receptor (EGFR) kinase (PDB ID: 4JPS).[19]

    • Causality: Starting with a high-resolution crystal structure is critical for accuracy.[20] The co-crystallized ligand defines the precise location and conformation of the binding pocket, which is essential for setting up the docking simulation.

  • 1.2. Protein Preparation:

    • Action: Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE) to prepare the protein.[1] This involves:

      • i. Removing all water molecules and non-essential co-factors.

      • ii. Adding polar hydrogen atoms.

      • iii. Assigning partial atomic charges (e.g., Kollman charges).

      • iv. Saving the prepared protein in the required format (e.g., PDBQT for AutoDock).[1]

    • Causality: This "cleaning" process ensures that only the protein atoms relevant to the binding interaction are considered. Adding hydrogens is crucial for correctly modeling hydrogen bonds, and assigning charges is necessary for calculating electrostatic interactions, both of which are key components of docking scoring functions.[17]

  • 1.3. Ligand Preparation:

    • Action:

      • i. Using a chemical drawing tool (e.g., ChemDraw), create 2D structures of the non-fluorinated inhibitor and its fluorinated analog.

      • ii. Convert these 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[10][11]

      • iii. Define rotatable bonds and save the ligands in the appropriate format (e.g., PDBQT).

    • Causality: Energy minimization provides a low-energy, stable starting conformation for the ligand. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation, which is essential for finding the optimal binding pose.[1]

2. Docking Simulation and Validation

  • 2.1. Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the entire binding site. Center the grid on the position of the co-crystallized ligand from the original PDB file.

    • Causality: The grid box confines the search space for the docking algorithm, making the calculation more efficient and focused on the region of interest.[17] Pre-calculating interaction potentials for different atom types at each grid point speeds up the scoring process.

  • 2.2. Protocol Validation (Re-docking):

    • Action: First, dock the co-crystallized ligand (extracted from the PDB file) back into the prepared protein structure using your chosen docking software (e.g., AutoDock Vina).

    • Action: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.

    • Trustworthiness: A successful validation is indicated by an RMSD value of less than 2.0 Å. This confirms that the docking protocol and scoring function can accurately reproduce the experimentally determined binding mode. If the RMSD is high, parameters such as the grid box size or scoring function may need adjustment.

  • 2.3. Docking of Test Ligands:

    • Action: Using the validated protocol, perform multiple independent docking runs for both the fluorinated and non-fluorinated ligands.

    • Causality: Running multiple simulations increases the statistical significance of the results and helps ensure that the global minimum energy pose is identified.[17]

3. Analysis of Results

  • 3.1. Scoring and Ranking:

    • Action: Analyze the output files. The primary metric is the docking score or estimated binding affinity (typically in kcal/mol).[21] The most negative score represents the most favorable predicted binding pose.

    • Causality: Scoring functions are mathematical models that approximate the free energy of binding.[16] By comparing the best scores of the fluorinated vs. non-fluorinated analogs, we can generate a hypothesis about which compound binds more tightly.

  • 3.2. Binding Pose and Interaction Analysis:

    • Action: Visualize the lowest-energy poses for both ligands within the kinase active site using software like PyMOL or BIOVIA Discovery Studio.

    • Action: Meticulously analyze the non-covalent interactions:

      • Hydrogen bonds (identify donor-acceptor pairs and distances).

      • Hydrophobic interactions.

      • Aromatic (π-π) stacking.

      • Specific interactions involving the fluorine atom (e.g., with backbone carbonyls or polar residues).

    • Causality: This visual and quantitative analysis is the most critical step. It allows us to move beyond a simple score and understand the structural basis for any predicted differences in affinity. It helps answer why the fluorine atom might be beneficial or detrimental.

Case Study: Comparative Docking of Fluorinated vs. Non-Fluorinated BTK Inhibitors

To illustrate the protocol, let's consider a hypothetical case study based on the development of Bruton's tyrosine kinase (BTK) inhibitors, where fluorination has been a successful strategy.[5] We will compare a parent compound, "BTK-Inhibitor-H," with its fluorinated analog, "BTK-Inhibitor-F," where a hydrogen on a key phenyl ring is replaced by fluorine.

Data Presentation: Summarized Docking Results
CompoundDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Hydrogen BondsKey Fluorine InteractionsOther Notable Interactions
BTK-Inhibitor-H -9.2-45.6Hinge Region (Met477)N/AHydrophobic pocket (Leu408, Val416)
BTK-Inhibitor-F -10.1-49.8Hinge Region (Met477)Orthogonal C-F···C=O with Gly480 backboneHydrophobic pocket (Leu408, Val416), Enhanced shape complementarity

Note: These values are illustrative for demonstration purposes.

Analysis of Interactions

The docking results suggest that BTK-Inhibitor-F has a more favorable binding score than its non-fluorinated counterpart. Visual analysis of the top-ranked poses reveals the underlying reasons:

  • Conserved Hinge Binding: Both inhibitors form the canonical hydrogen bond with the hinge region residue Met477, which is crucial for anchoring inhibitors in the ATP-binding site of many kinases.

  • The Fluorine Advantage: The key difference lies in the interaction of the fluorinated phenyl ring. The fluorine atom in BTK-Inhibitor-F is positioned to form a favorable orthogonal multipolar interaction with the backbone carbonyl of Gly480. This specific C-F···C=O contact, absent in the non-fluorinated analog, provides an additional stabilizing force.

  • Conformational Rigidity: The presence of the fluorine atom subtly alters the torsional angle of the phenyl ring, leading to improved shape complementarity within the hydrophobic pocket defined by residues like Leu408 and Val416. This enhanced fit displaces high-energy water molecules, contributing favorably to the overall binding free energy.

Mandatory Visualization: Key Binding Interactions

G cluster_F BTK-Inhibitor-F cluster_H BTK-Inhibitor-H cluster_BTK BTK Active Site F_Ligand Fluorinated Phenyl Ring Gly480 Gly480 (Backbone C=O) F_Ligand->Gly480 C-F···C=O Interaction Hydro_Pocket Hydrophobic Pocket (Leu408, Val416) F_Ligand->Hydro_Pocket Hydrophobic Interaction F_Hinge Hinge Binder Moiety Met477 Met477 (Hinge) F_Hinge->Met477 H-Bond H_Ligand Phenyl Ring H_Ligand->Hydro_Pocket Hydrophobic Interaction H_Hinge Hinge Binder Moiety H_Hinge->Met477 H-Bond

Caption: Comparative interaction diagram for fluorinated and non-fluorinated inhibitors.

From In Silico to In Vitro: The Importance of Experimental Validation

While molecular docking provides powerful predictive insights, it is a simulation based on approximations.[14] The hypotheses generated from these studies must be validated through experimental methods. X-ray crystallography is the gold standard for confirming binding modes.[18][20] Obtaining a crystal structure of the fluorinated inhibitor in complex with the kinase can definitively prove the predicted binding orientation and the specific interactions made by the fluorine atom.[20] Furthermore, in vitro kinase assays are necessary to experimentally measure the inhibitory potency (e.g., IC₅₀) of both compounds, confirming whether the improved docking score translates to a real-world increase in activity.

Conclusion

Comparative docking studies are an essential component of modern, structure-based drug design. They provide a rational framework for understanding and predicting the often subtle but significant effects of fluorination. By meticulously preparing the system, validating the computational protocol, and carefully analyzing the resulting interactions, researchers can harness the unique properties of fluorine to design more potent, selective, and metabolically stable kinase inhibitors. This synergy between computational prediction and experimental validation accelerates the discovery of next-generation therapeutics for a wide range of human diseases.

References

  • Fluorinated Protein−Ligand Complexes: A Computational Perspective. (2024). Refubium - Freie Universität Berlin. [Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. (2009). ACS Publications. [Link]

  • Fluorine bonding--how does it work in protein-ligand interactions?. (2009). PubMed. [Link]

  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?. (2009). ResearchGate. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. (2025). Frontiers. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2015). PMC. [Link]

  • A computational quantum chemical study of fluorinated Allopurinol. (2022). Journal of Emerging Investigators. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing. [Link]

  • Fluorinated Protein-Ligand Complexes: A Computational Perspective. (2024). PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024). MDPI. [Link]

  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (2012). Global Science Research Journals. [Link]

  • SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. (2025). ResearchGate. [Link]

  • TRIFLUORIDE AND MIXED TRIHALIDES OF FLUORINE -A COMPUTATIONAL STUDY. (2016). Academia.edu. [Link]

  • Scoring functions for docking. Wikipedia. [Link]

  • In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. (2023). Navrachana University. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (2020). SUNY Oneonta. [Link]

  • Assessing How Residual Errors of Scoring Functions Correlate to Ligand Structural Features. (2022). PMC. [Link]

  • Case studies of fluorine in drug discovery. (2019). OUCI. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. [Link]

  • Scoring functions and their evaluation methods for protein–ligand docking: recent advances and future directions. (2010). RSC Publishing. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). PMC. [Link]

  • A machine learning based method to improve docking scoring functions and its application to drug repurposing. (2011). PMC. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Evaluation of Scoring Function Performance on DNA-ligand Complexes. (2020). Bentham Science. [Link]

  • New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents. (2017). ThaiScience. [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2021). ScienceDirect. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018). ResearchGate. [Link]

Sources

Safety Operating Guide

Ethyl 2-amino-6-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical standard operating procedure (SOP) for the disposal of Ethyl 2-amino-6-fluorobenzoate . It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded disposal protocols.[1]

Chemical Profile & Hazard Assessment

Before disposal, the waste generator must characterize the material to ensure downstream safety.[1] Ethyl 2-amino-6-fluorobenzoate is a halogenated aromatic amine ester.[1][2][3] Its disposal pathway is dictated by the presence of the fluorine atom and the amino group, which influence incineration requirements and compatibility.[1][3]

PropertyDataRelevance to Disposal
CAS Number 1108668-11-6 (Typical)Unique identifier for waste manifesting.[2][3]
Molecular Formula C₉H₁₀FNO₂Contains Fluorine (Halogenated waste stream).[2][3]
Physical State Solid (Powder/Crystalline)Requires solid waste segregation unless dissolved.[2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4][5] Irrit.)Requires PPE (Nitrile gloves, safety glasses, fume hood).[1]
Reactivity Incompatible with strong oxidizers, acids, bases.[1][6]Do NOT mix with nitric acid or strong oxidizers in waste drums.[2][3]

Critical Note on Halogens: This compound contains fluorine.[2][3] When incinerated, fluorinated compounds can generate hydrofluoric acid (HF).[1] Therefore, it must be segregated into halogenated waste streams if in liquid form, or clearly labeled as halogenated solid waste to ensure the disposal facility uses appropriate scrubbers.[1]

Waste Segregation & Pre-Treatment

Effective disposal begins at the bench.[3] Improper mixing is the leading cause of waste container over-pressurization and regulatory fines.

Decision Logic: The Segregation Tree

Use the following logic to determine the correct waste stream for your material.

WasteSegregation Start Waste Material Containing Ethyl 2-amino-6-fluorobenzoate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->Liquid Liquid SolidAction Segregate into SOLID CHEMICAL WASTE container. Label: 'Halogenated Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent LiquidAction1 Dispose in HALOGENATED SOLVENT waste stream. HaloSolvent->LiquidAction1 LiquidAction2 Dispose in HALOGENATED SOLVENT waste stream. (Trace F requires Halo stream) NonHaloSolvent->LiquidAction2 Compound adds F atoms

Figure 1: Decision matrix for segregating Ethyl 2-amino-6-fluorobenzoate waste. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the fluorinated solute often necessitates classification as halogenated waste depending on facility thresholds.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemical, spill cleanup residues, contaminated weighing boats/gloves.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum (fiber or poly).[2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Ethyl 2-amino-6-fluorobenzoate" (do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2][3]

    • Special Note: Add "Contains Fluorine" to aid the destruction facility.

  • Transfer: Transfer solid waste into the container inside a chemical fume hood to prevent inhalation of dust.

  • Closure: Keep the lid tightly closed when not actively adding waste.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC effluent, mother liquors.[1]

  • Stream Selection: ALWAYS select the Halogenated Waste stream.[2][3]

    • Reasoning: Although the solvent (e.g., Ethanol) might be non-halogenated, the solute (Ethyl 2-amino-6-fluorobenzoate) introduces halogens.[1][2][3] Mixing this into a non-halogenated fuel blending stream can violate the permit of the incineration facility (typically limited to <1000 ppm halogens).

  • Compatibility Check: Ensure the solution pH is between 4 and 10. If the waste is highly acidic (e.g., from an acid workup), neutralize it before adding to the organic waste carboy to prevent drum corrosion or gas evolution.[1]

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment tray capable of holding 110% of the container's volume.

Regulatory Compliance (RCRA & EPA)

While Ethyl 2-amino-6-fluorobenzoate is not explicitly listed on the EPA's P-list (acutely toxic) or U-list, it must be managed as Hazardous Waste based on generator knowledge of its toxicity and environmental persistence.[1][2][3]

  • Waste Code Assignment:

    • If the waste exhibits ignitability (e.g., mixed with Ethanol): D001 .[1]

    • If pure substance: Manage as Non-Regulated Chemical Waste destined for High-Temperature Incineration .[2][3]

  • Destruction Method: The only acceptable destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers (to capture HF).[1] Do not dispose of down the drain or in regular trash.[3]

Emergency Spill Response

In the event of a spill outside of primary containment, follow this immediate workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it >50g or outside hood?) Spill->Assess Minor Minor Spill (<50g, Low Risk) Assess->Minor Major Major Spill (>50g, Respiratory Risk) Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Clean Containment: 1. Dampen powder (avoid dust) 2. Scoop into bag 3. Wipe with soap/water PPE->Clean Disposal Label as Hazardous Waste (Solid) Clean->Disposal

Figure 2: Emergency response workflow for solid or liquid spills.[1][2][3]

Cleanup Steps for Minor Spills:

  • Isolate: Demarcate the area.[2][3]

  • Dampen: If the spill is a dry powder, lightly mist with a compatible solvent (or water if compatible) to prevent airborne dust generation during sweeping.[3]

  • Collect: Use a scoop or dustpan dedicated to chemical waste.[2][3] Place material into a clear plastic bag or wide-mouth jar.

  • Decontaminate: Wipe the surface with a soap/water solution.[2][3] Dispose of the wipes in the same solid waste container.

References

  • PubChem. (n.d.).[2][3] Ethyl 4-amino-2-fluorobenzoate Compound Summary. National Library of Medicine.[3] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.